molecular formula C6H3ClFNO2 B1313330 6-Chloro-5-fluoronicotinic acid CAS No. 38186-86-6

6-Chloro-5-fluoronicotinic acid

Cat. No.: B1313330
CAS No.: 38186-86-6
M. Wt: 175.54 g/mol
InChI Key: YICIHICLGVXCGP-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoronicotinic acid is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICIHICLGVXCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467825
Record name 6-Chloro-5-fluoronicotinic acid
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-86-6
Record name 6-Chloro-5-fluoronicotinic acid
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Record name 6-chloro-5-fluoropyridine-3-carboxylic acid
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Foundational & Exploratory

Introduction: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-5-fluoronicotinic Acid for Advanced Research and Development

This compound is a halogenated pyridine carboxylic acid derivative that has emerged as a crucial intermediate and structural motif in the synthesis of complex pharmaceutical compounds. Its strategic placement of chloro, fluoro, and carboxylic acid functional groups on a pyridine scaffold offers medicinal chemists a versatile platform for molecular elaboration. The electron-withdrawing nature of the halogen substituents and the nitrogen heteroatom significantly influences the reactivity of the pyridine ring, while the carboxylic acid provides a convenient handle for amide bond formation and other key conjugations. This guide provides an in-depth analysis of its properties, structure, synthesis, and handling, tailored for researchers and professionals in drug discovery and chemical development.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. This compound is identified by the CAS Number 38186-86-6.[1][2][3] Its key properties are summarized below, providing a quick reference for experimental design. The boiling and flash points suggest low volatility under standard laboratory conditions, while the density is typical for a solid organic molecule of its size.

PropertyValueSource(s)
CAS Number 38186-86-6[1][2][3][4][5][6]
Molecular Formula C₆H₃ClFNO₂[1][2][3][6]
Molecular Weight 175.55 g/mol [1][2][4]
IUPAC Name 6-chloro-5-fluoropyridine-3-carboxylic acid[1][7]
Synonyms 6-Chloro-5-Fluoro-Nicotinic Acid; 5-Fluoro-6-Chloronicotinic Acid; 6-Chloro-5-fluoropyridine-3-carboxylic acid[1]
Appearance Solid[4]
Boiling Point 314.165 °C at 760 mmHg[1][7]
Density 1.577 g/cm³[1][7]
Flash Point 143.802 °C[1][7]
Purity Typically ≥95% - 98%[4][6]

Molecular Structure and Representation

The arrangement of atoms and functional groups in this compound dictates its chemical behavior. The structure consists of a pyridine ring substituted at position 3 with a carboxylic acid group, at position 5 with a fluorine atom, and at position 6 with a chlorine atom.

2D Chemical Structure

The following diagram illustrates the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Chemical Identifiers

For computational and database search purposes, the following identifiers are used:

  • SMILES: O=C(O)C1=CN=C(Cl)C(F)=C1[3] or C1=C(C=NC(=C1F)Cl)C(=O)O[1][2]

  • InChI: InChI=1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)[1][4]

  • InChI Key: YICIHICLGVXCGP-UHFFFAOYSA-N[1][4][7]

Synthesis and Manufacturing Pathways

The synthesis of this compound is a critical aspect for its availability as a research chemical and pharmaceutical intermediate. Multiple synthetic routes have been developed, often starting from more readily available substituted pyridines.

Pathway 1: Oxidation of 2-Chloro-3-fluoro-5-methylpyridine

A common laboratory-scale synthesis involves the oxidation of the methyl group of 2-Chloro-3-fluoro-5-methylpyridine.[8] This method leverages the robust nature of the pyridine ring and the halogens to withstand strong oxidizing conditions.

Caption: General workflow for synthesis via oxidation.

Experimental Protocol:

  • Reaction Setup: To a suitable reaction vessel (e.g., a 500mL three-necked flask) equipped with a mechanical stirrer, add 2-Chloro-3-fluoro-5-methylpyridine (1 equivalent) and water (approx. 20-25 volumes).

  • Reagent Addition: While stirring, add potassium permanganate (KMnO₄, 2 equivalents) and potassium hydroxide (KOH, 1 equivalent) to the mixture.

    • Rationale: Potassium permanganate serves as a powerful oxidizing agent, converting the alkyl side chain to a carboxylic acid. The reaction is performed under basic conditions (using KOH) to facilitate the oxidation and form the soluble potassium carboxylate salt.

  • Heating: Heat the reaction mixture in an oil bath to approximately 95°C for 5 hours or until TLC/LCMS analysis indicates completion.

  • Workup - Filtration: Filter the hot reaction mixture to remove manganese dioxide (MnO₂), a byproduct of the oxidation. Collect the filtrate.

  • Workup - Acidification: Cool the filtrate to room temperature. Carefully adjust the pH to 2-4 using concentrated hydrochloric acid (HCl).

    • Rationale: Acidification protonates the carboxylate salt, causing the less soluble free carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by filtration. The filtrate can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product. Combine the solid with the residue from the evaporated organic extracts to yield the final product.[9]

Pathway 2: Selective Dechlorination

For larger-scale production, alternative routes such as the selective catalytic hydrogenation of a dichloro-precursor are often explored.[10] This method can offer advantages in terms of starting material availability and process control.

A patented process describes the preparation from 2,6-dichloro-5-fluoronicotinic acid or its esters.[10] The key step is the selective removal of the chlorine atom at the 2-position via catalytic hydrogenation, which is more sterically accessible and electronically activated for reduction compared to the chlorine at the 6-position.

  • Starting Material: 2,6-dichloro-5-fluoronicotinic acid or its ester.

  • Catalyst: A Lindlar catalyst or Raney nickel is employed.[10] These catalysts are chosen for their ability to perform chemoselective hydrogenolysis of the C-Cl bond without over-reducing the pyridine ring.

  • Conditions: The reaction is typically run under a hydrogen atmosphere (e.g., 3 atm) in a solvent like ethanol or ethyl acetate, with an added base such as triethylamine to neutralize the HCl formed during the reaction.[10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

The compound is classified under GHS with the following hazards:

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Data sourced from American Elements and Sigma-Aldrich.[1]
Recommended Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to manage dust and vapors.[11][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13] The material should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent potential degradation.[4][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the ability to use its functional groups in sequential, controlled reactions.

  • Amide Coupling: The carboxylic acid is readily converted to amides using standard peptide coupling reagents (e.g., HBTU, TBTU) or by activation to an acid chloride. This is the most common transformation, allowing for the introduction of diverse side chains and the construction of larger molecules.

  • Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is electron-deficient, the positions of the halogens make SₙAr reactions challenging. However, under specific conditions, the chlorine atom can be displaced by potent nucleophiles, providing a route to further functionalize the pyridine core.

  • Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C or C-N bonds to build molecular complexity.

Its presence in the synthetic routes of various developmental drugs and patented compounds underscores its importance in the pharmaceutical industry.

References

A Technical Guide to 6-Chloro-5-fluoronicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological properties of drug candidates. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 6-Chloro-5-fluoronicotinic acid (CAS Number: 38186-86-6) has emerged as a particularly valuable intermediate. Its pyridine core, functionalized with a carboxylic acid, a chloro group, and a fluoro group, offers a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 38186-86-6[1]
Molecular Formula C₆H₃ClFNO₂[1][2][3]
Molecular Weight 175.55 g/mol [1][2][3]
Appearance Solid[4]
Boiling Point 314.165 °C at 760 mmHg[2][5]
Flash Point 143.802 °C[2][5]
Density 1.577 g/cm³[2][5]
InChI Key YICIHICLGVXCGP-UHFFFAOYSA-N[4][5]
SMILES C1=C(C=NC(=C1F)Cl)C(=O)O[1]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several routes, often starting from more heavily halogenated pyridine precursors. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired scale, and safety considerations. Two primary approaches are highlighted below: selective dechlorination and oxidation of a methylpyridine precursor.

Method 1: Selective Catalytic Hydrogenation of 2,6-Dichloro-5-fluoronicotinic Acid Derivatives

A common and effective method for the preparation of this compound involves the selective removal of the chlorine atom at the 2-position of a 2,6-dichloro-5-fluoronicotinate precursor. This transformation is typically achieved through catalytic hydrogenation.

Reaction Scheme:

Synthesis_Method_1 start 2,6-Dichloro-5-fluoronicotinate intermediate 6-Chloro-5-fluoronicotinate start->intermediate Catalytic Hydrogenation (e.g., Lindlar catalyst, Raney Nickel) Triethylamine, Solvent (e.g., Ethanol) product This compound intermediate->product Hydrolysis (e.g., NaOH or KOH)

Figure 1: General scheme for the synthesis of this compound via selective dechlorination.

Detailed Protocol (based on patent literature)[6]:

  • Selective Dechlorination:

    • To a solution of 2,6-dichloro-5-fluoronicotinic acid (or its ester) in a suitable solvent such as ethanol or ethyl acetate, add a catalyst like Lindlar catalyst or Raney nickel.

    • An alkaline auxiliary agent, for instance, triethylamine, is also added.

    • The reaction mixture is then subjected to hydrogenation under a pressure of hydrogen gas (typically normal to 5 atm) at a temperature ranging from 20 to 50 °C.

    • The progress of the reaction is monitored by techniques such as TLC or GC-MS.

    • Upon completion, the catalyst is removed by filtration.

    • The filtrate is concentrated, and the resulting crude 2-chloro-5-fluoronicotinate can be purified by column chromatography.

  • Hydrolysis:

    • The purified 2-chloro-5-fluoronicotinate is then hydrolyzed to the corresponding carboxylic acid.

    • This is typically achieved by treating the ester with an aqueous solution of a base like sodium hydroxide or potassium hydroxide at room temperature.

    • After the reaction is complete, the mixture is acidified to precipitate the 2-chloro-5-fluoronicotinic acid product.

    • The solid product is collected by filtration, washed, and dried.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of a partially deactivated catalyst like Lindlar's catalyst or Raney Nickel is crucial for the selective removal of the more reactive chlorine atom at the 2-position while preserving the chlorine at the 6-position.

  • Alkaline Agent: The addition of a base like triethylamine is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the dechlorination reaction, thus preventing unwanted side reactions and catalyst deactivation.

  • Reaction Conditions: The relatively mild temperature and pressure conditions are chosen to favor the selective dechlorination and minimize over-reduction or other side reactions.

Method 2: Oxidation of 2-Chloro-3-fluoro-5-methylpyridine

An alternative route involves the oxidation of the methyl group of a corresponding pyridine precursor.

Reaction Scheme:

Synthesis_Method_2 start 2-Chloro-3-fluoro-5-methylpyridine product This compound start->product Oxidation (e.g., Potassium Permanganate) Pyridine, Water, Heat

Figure 2: Synthesis of this compound via oxidation.

Detailed Protocol:

  • Dissolve 2-Chloro-3-fluoro-5-methylpyridine in a mixture of pyridine and water.

  • Add potassium permanganate in portions to the solution.

  • Heat the reaction mixture to 100 °C and stir for several hours.

  • Monitor the reaction for completion.

  • After the reaction is complete, quench with a reducing agent like sodium thiosulfate.

  • Filter the reaction mixture and acidify the filtrate to a pH of 2 with hydrochloric acid.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by chromatography.

Spectroscopic Characterization

While comprehensive, publicly available spectral data for this compound is limited, data for closely related compounds can provide valuable insights for characterization. Researchers should expect the following characteristic signals:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the positions of the chloro, fluoro, and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon attached to the fluorine atom showing a characteristic splitting pattern.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.55 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-C and C-N stretching vibrations of the pyridine ring, as well as C-Cl and C-F stretching vibrations.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its trifunctional nature allows for diverse chemical modifications, making it a versatile scaffold for creating libraries of compounds for screening and lead optimization.

Precursor to KRAS G12C Inhibitors

A significant application of a closely related precursor, 2,6-dichloro-5-fluoronicotinic acid, is in the synthesis of Sotorasib (AMG 510) , a first-in-class, FDA-approved inhibitor of the KRAS G12C mutant protein.[7][8][9][10] The synthesis of Sotorasib involves the initial conversion of 2,6-dichloro-5-fluoronicotinic acid to the corresponding nicotinamide, which then undergoes a series of reactions to build the complex heterocyclic core of the drug.[7][9][10] This highlights the importance of the 6-chloro-5-fluoropyridine-3-carboxylic acid scaffold in the development of targeted cancer therapies.

Sotorasib_Synthesis start 2,6-Dichloro-5-fluoronicotinic acid intermediate1 2,6-Dichloro-5-fluoronicotinamide start->intermediate1 Amidation intermediate2 Fused Heterocyclic Core intermediate1->intermediate2 Multi-step synthesis product Sotorasib (AMG 510) intermediate2->product Further functionalization

Figure 3: Simplified synthetic pathway to Sotorasib highlighting the role of the dichlorofluoronicotinic acid precursor.

Potential in the Development of PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in oncology.[11] The development of potent and selective PRMT5 inhibitors is an active area of research. While direct synthesis of PRMT5 inhibitors from this compound is not extensively documented in the public domain, the structural motifs present in this molecule are highly relevant to the design of kinase inhibitors and other enzyme-targeted therapies. The pyridine core can act as a hinge-binding motif, and the chloro and fluoro substituents can be exploited to modulate selectivity and pharmacokinetic properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is associated with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative to consult the material safety data sheet (MSDS) from the supplier for comprehensive safety and handling information before working with this compound. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its versatile chemical nature, stemming from the combination of a pyridine core with chloro, fluoro, and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of complex and biologically active molecules. The demonstrated utility of its precursors in the synthesis of approved drugs like Sotorasib underscores the potential of this scaffold in developing novel therapeutics. As the demand for sophisticated and highly optimized drug candidates continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts specific electronic and steric properties that are often sought after in drug design. This guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway to this compound, designed for researchers and professionals in the field of drug development. The proposed synthesis is a two-step process, commencing with the preparation of the key intermediate, 2-chloro-5-fluoro-3-methylpyridine, followed by its oxidation to the target nicotinic acid derivative. This document will delve into the detailed experimental protocols, the rationale behind the chosen methodologies, and a summary of the key transformations.

Introduction

The synthesis of halogenated nicotinic acids is of significant interest in the pharmaceutical industry due to their utility as versatile intermediates. The presence of halogen atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the combination of a chloro and a fluoro substituent on the nicotinic acid scaffold, as seen in this compound, offers a unique electronic profile that can be exploited in the design of novel therapeutic agents.

This guide outlines a practical and efficient synthetic route to this compound. The chosen pathway is based on established chemical transformations and provides a clear and reproducible methodology for laboratory-scale synthesis. The core of this strategy involves the synthesis of a key precursor, 2-chloro-5-fluoro-3-methylpyridine, followed by the oxidation of its methyl group to the corresponding carboxylic acid.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two main stages:

  • Synthesis of the Key Intermediate: 2-Chloro-5-fluoro-3-methylpyridine. This step focuses on constructing the appropriately substituted pyridine ring.

  • Oxidation to this compound. This final step involves the conversion of the methyl group on the precursor to the desired carboxylic acid functionality.

The following sections will provide detailed experimental procedures for each of these stages.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation 2-Chloro-3-methyl-5-nitropyridine 2-Chloro-3-methyl-5-nitropyridine 5-Fluoro-3-methylpyridin-2-amine 5-Fluoro-3-methylpyridin-2-amine 2-Chloro-3-methyl-5-nitropyridine->5-Fluoro-3-methylpyridin-2-amine Reduction 2-Chloro-5-fluoro-3-methylpyridine 2-Chloro-5-fluoro-3-methylpyridine 5-Fluoro-3-methylpyridin-2-amine->2-Chloro-5-fluoro-3-methylpyridine Sandmeyer Reaction 6-Chloro-5-fluoronicotinic_acid This compound 2-Chloro-5-fluoro-3-methylpyridine->6-Chloro-5-fluoronicotinic_acid Oxidation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-5-fluoro-3-methylpyridine

The synthesis of the key intermediate, 2-chloro-5-fluoro-3-methylpyridine, can be achieved from 2-chloro-3-methyl-5-nitropyridine. This process involves a reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the fluorine atom.

Step 1a: Reduction of 2-Chloro-3-methyl-5-nitropyridine to 5-Fluoro-3-methylpyridin-2-amine

The reduction of the nitro group can be accomplished using various reducing agents. A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

  • Materials:

    • 2-Chloro-3-methyl-5-nitropyridine

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 2-chloro-3-methyl-5-nitropyridine in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoro-3-methylpyridin-2-amine.

Step 1b: Sandmeyer Reaction of 5-Fluoro-3-methylpyridin-2-amine to 2-Chloro-5-fluoro-3-methylpyridine

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halogen.[1] This transformation proceeds via a diazonium salt intermediate.

  • Materials:

    • 5-Fluoro-3-methylpyridin-2-amine

    • Hydrochloric acid (concentrated)

    • Sodium nitrite

    • Copper(I) chloride

    • Water

  • Procedure:

    • In a reaction vessel, dissolve 5-fluoro-3-methylpyridin-2-amine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

    • In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

    • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or distillation to yield 2-chloro-5-fluoro-3-methylpyridine.[2]

Part 2: Oxidation of 2-Chloro-5-fluoro-3-methylpyridine to this compound

The final step in the synthesis is the oxidation of the methyl group of the precursor to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate, is typically employed for this transformation.

  • Materials:

    • 2-Chloro-5-fluoro-3-methylpyridine

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Sulfuric acid (concentrated) or Hydrochloric acid (concentrated)

    • Water

  • Procedure:

    • In a round-bottom flask, suspend 2-chloro-5-fluoro-3-methylpyridine in an aqueous solution of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and slowly add potassium permanganate in portions. The purple color of the permanganate will disappear as it is consumed.

    • Continue heating and adding potassium permanganate until a faint pink or purple color persists, indicating the completion of the oxidation.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct. Wash the filter cake with a small amount of hot water.

    • Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid or hydrochloric acid to a pH of 2-3.

    • The desired this compound will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Chloro-5-fluoro-3-methylpyridineC₆H₅ClFN145.5638186-84-4[3]
This compoundC₆H₃ClFNO₂175.5538186-86-6[4]

Trustworthiness and Causality in Experimental Choices

The selection of this synthetic pathway is guided by principles of reliability, efficiency, and the use of well-established reactions in organic chemistry.

  • Choice of Precursor Synthesis: The Sandmeyer reaction is a robust and widely used method for the introduction of halogens onto aromatic rings, offering a reliable route to the key intermediate.[1] The preceding reduction of the nitro group is a standard transformation with high yields.

  • Oxidation Method: The use of potassium permanganate for the oxidation of an alkyl side chain on a pyridine ring is a classic and powerful method. The reaction is typically high-yielding, although it requires careful control of the reaction conditions to avoid over-oxidation or side reactions. The basic conditions of the oxidation help to protect the pyridine ring from degradation.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By following the detailed protocols for the synthesis of the key intermediate, 2-chloro-5-fluoro-3-methylpyridine, and its subsequent oxidation, researchers can reliably obtain this valuable building block for use in drug discovery and development. The methodologies described are based on established and trusted chemical transformations, ensuring a high degree of success for the experienced synthetic chemist.

References

The Ascendant Role of 6-Chloro-5-fluoronicotinic Acid in Modern Drug Discovery and Agrochemical Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of 6-Chloro-5-fluoronicotinic Acid and Its Progeny

In the ever-evolving landscape of medicinal chemistry and agrochemical research, the strategic incorporation of halogen atoms into molecular scaffolds has become a cornerstone of modern design. Among the myriad of halogenated heterocycles, this compound has emerged as a versatile and highly valuable building block. Its unique electronic properties and functional group handles have paved the way for the development of a new generation of bioactive molecules with potential applications in oncology, infectious diseases, and agriculture. This technical guide offers an in-depth exploration of the synthesis, known biological activities, and future therapeutic and agrochemical prospects of this compound and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development and crop protection.

The Strategic Advantage of Halogenation: A Physicochemical Perspective

The presence of both chlorine and fluorine atoms on the nicotinic acid core imparts a unique set of physicochemical properties that are highly advantageous for the design of bioactive compounds. The strong electron-withdrawing nature of these halogens significantly influences the pKa of the pyridine nitrogen and the carboxylic acid, altering the molecule's charge distribution and potential for hydrogen bonding. Furthermore, the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while the chlorine atom provides a potential vector for further chemical modification or can contribute to hydrophobic interactions within biological targets. This dual halogenation pattern creates a unique electronic and steric profile, making this compound a privileged scaffold for library synthesis and lead optimization.

Synthesis of the Core Scaffold: this compound

The practical utility of any chemical scaffold is fundamentally linked to its accessibility. Fortunately, several synthetic routes to this compound have been reported, with the oxidation of 2-chloro-3-fluoro-5-methylpyridine being a common and effective strategy.

Experimental Protocol: Oxidation of 2-Chloro-3-fluoro-5-methylpyridine

Objective: To synthesize this compound.

Materials:

  • 2-Chloro-3-fluoro-5-methylpyridine

  • Pyridine

  • Water

  • Potassium permanganate (KMnO4)

  • Saturated aqueous Sodium thiosulfate (Na2S2O3)

  • 1.5 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq) in a 1:1 mixture of pyridine and water.

  • Heat the solution to 100°C with stirring.

  • Carefully add potassium permanganate (approx. 6 eq) portion-wise over a period of 2-3 hours. If solids accumulate in the condenser, they can be washed down with a small amount of water and pyridine.

  • After the final addition of potassium permanganate, maintain the reaction at 100°C for an additional hour to ensure complete oxidation.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the purple color of the permanganate is discharged. Stir for 30 minutes.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate to a pH of 2 using 1.5 M HCl.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash once with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford this compound as a solid.[1]

Causality of Experimental Choices:

  • The use of potassium permanganate as a strong oxidizing agent is crucial for the conversion of the methyl group to a carboxylic acid.

  • The pyridine-water solvent system is employed to ensure the solubility of both the organic substrate and the inorganic oxidizing agent.

  • The quenching step with sodium thiosulfate is essential to neutralize the excess permanganate and facilitate the work-up.

  • Acidification is necessary to protonate the carboxylate and allow for its extraction into an organic solvent.

Biological Activities and Therapeutic Potential of this compound Derivatives

The true value of this compound lies in its ability to serve as a starting material for a diverse range of biologically active derivatives. The carboxylic acid moiety can be readily converted into amides, esters, and hydrazides, providing a gateway to a vast chemical space.

Anticancer Activity: Targeting Protein Arginine Methyltransferase 5 (PRMT5)

Recent patent literature has unveiled a significant application of this compound derivatives in the field of oncology. Specifically, a derivative has been identified as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[2] PRMT5 is an enzyme that plays a critical role in cell growth and proliferation, and its overexpression is implicated in a variety of cancers. Inhibitors of PRMT5 are therefore of great interest as potential anticancer therapeutics.

While the specific structure of the PRMT5 inhibitor derived from this compound is detailed in the patent literature, the general scheme involves the coupling of the carboxylic acid with a suitable amine-containing fragment to form a stable amide bond. This discovery underscores the potential of this scaffold in the development of targeted cancer therapies.

Illustrative Synthetic Workflow for Amide Derivatives

G cluster_synthesis Amide Synthesis start This compound activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) start->activation Activation Step coupling Amine Coupling (R-NH2) activation->coupling Formation of Activated Intermediate product 6-Chloro-5-fluoronicotinamide Derivative coupling->product Nucleophilic Acyl Substitution G cluster_derivatives Bioactive Derivatives core This compound COOH amides Amides (Anticancer) core:f0->amides Amidation hydrazides Hydrazides/Hydrazones (Antibacterial) core:f0->hydrazides Hydrazinolysis esters Esters/Amides (Herbicidal) core:f0->esters Esterification/ Amidation

References

The Strategic Utility of 6-Chloro-5-fluoronicotinic Acid: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Structure – A Molecule of Untapped Potential

In the landscape of modern medicinal chemistry and materials science, the term "versatile building block" is often bestowed, yet few molecules truly embody this title with the understated elegance of 6-Chloro-5-fluoronicotinic acid. To the discerning researcher, its structure is not merely an arrangement of atoms but a carefully orchestrated convergence of reactive sites, each offering a distinct handle for molecular elaboration. The strategic placement of a carboxylic acid, a nucleophilic substitution-receptive chlorine, and a reactivity-modulating fluorine on a pyridine core creates a trifecta of synthetic opportunities.

This guide is conceived not as a rigid encyclopedia but as a senior scientist's perspective on the practical application and strategic value of this compound. We will move beyond catalog data to explore the causality behind its reactivity, providing field-proven insights into its manipulation. The protocols and data herein are presented to empower researchers, scientists, and drug development professionals to unlock the full potential of this compound as a cornerstone for innovation.

Core Attributes: Physicochemical & Structural Profile

A comprehensive understanding of a building block begins with its fundamental properties. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing for reaction setup.[1] Its stability under inert, ambient conditions further adds to its practicality in a laboratory setting.[1]

The true utility, however, is encoded in its molecular architecture. The interplay between the electron-withdrawing fluorine and chlorine atoms and the π-deficient pyridine ring significantly influences the reactivity of each functional group. This electronic arrangement is key to its role as a versatile synthetic intermediate.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38186-86-6[1]
Molecular Formula C₆H₃ClFNO₂[2]
Molecular Weight 175.55 g/mol [1]
Physical Form Solid, Off-white powder[1][2]
Boiling Point 314.17 °C at 760 mmHg[3]
Density 1.577 g/cm³[3]
Storage Conditions Inert atmosphere, room temperature[1]
SMILES O=C(O)C1=CC(F)=C(Cl)N=C1[4][5]
InChI Key YICIHICLGVXCGP-UHFFFAOYSA-N[1]

Synthesis & Manufacturing Insights

While numerous strategies exist for the synthesis of substituted nicotinic acids, the preparation of this compound typically involves the functionalization of a pre-existing, halogenated pyridine core.[6] A common conceptual pathway involves the oxidation of a corresponding methylpyridine (picoline) precursor. For instance, the synthesis of the related 6-fluoronicotinic acid can be achieved by the potassium permanganate oxidation of 2-fluoro-5-methylpyridine.[7] This highlights a general and industrially scalable strategy for accessing the nicotinic acid moiety.

Another powerful approach involves halogen exchange reactions. The transformation of a dichloronicotinate ester to a chloro-fluoronicotinate ester via nucleophilic displacement with a fluoride source is a well-established method.[8] This strategy is particularly valuable as it allows for the late-stage introduction of fluorine, a critical element in many modern pharmaceuticals for modulating metabolic stability and binding affinity.

The Triad of Reactivity: A Dissection of Synthetic Versatility

The synthetic power of this compound stems from its three distinct reactive centers. The strategic selection of reagents and conditions allows for the chemoselective modification of one site while preserving the others, enabling complex, multi-step syntheses.

Caption: Reactivity sites of this compound.

The Carboxylic Acid Handle (C3-Position): Gateway to Amides and Esters

The carboxylic acid is arguably the most readily functionalized group. It serves as a primary connection point for building larger molecular frameworks, most commonly through the formation of amide bonds.

Expert Insight: The choice of coupling reagent is critical and depends on the amine's nucleophilicity and the overall substrate sensitivity. While classic carbodiimides like EDC are effective, for challenging couplings or to minimize racemization of adjacent stereocenters, uronium-based reagents such as HATU or HBTU are often superior choices. These reagents generate a highly activated O-acylisourea intermediate, facilitating rapid and efficient amide bond formation under mild conditions.

The Chloro Substituent (C6-Position): A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and, more importantly, serves as an ideal handle for palladium-catalyzed cross-coupling reactions. This opens a vast toolbox for introducing aryl, heteroaryl, and alkyl groups.

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. The C6-Cl bond of the nicotinic acid derivative can be coupled with a wide variety of boronic acids or esters.

    • Causality Behind Conditions: The choice of palladium catalyst, ligand, and base is paramount. For an electron-deficient substrate like this pyridine derivative, an electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required. These ligands promote the crucial oxidative addition step, which can be sluggish with less active catalysts. A moderately strong inorganic base like potassium carbonate is typically sufficient to activate the boronic acid for the transmetalation step.[9]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C6-position. This is a powerful method for synthesizing aniline-type derivatives, which are common motifs in kinase inhibitors.

The Fluoro Substituent (C5-Position): The Silent Modulator

The fluorine atom is not typically a reactive handle itself but plays a crucial role in modulating the molecule's properties.

  • Electronic Effects: As a highly electronegative atom, it lowers the pKa of the pyridine nitrogen, reducing its basicity and potential for catalyst poisoning in cross-coupling reactions.

  • Pharmacokinetic Impact: In a drug discovery context, fluorine substitution is a well-established strategy to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. It can also enhance binding affinity to target proteins through favorable electrostatic or hydrogen-bonding interactions.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Halogenated pyridine and quinoline cores are privileged structures in the design of protein kinase inhibitors, which are a major class of modern anti-cancer therapeutics.[10][11] These scaffolds are adept at mimicking the purine ring of ATP, enabling them to bind competitively to the enzyme's active site.[10]

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant. For example, the BRAF V600E inhibitor Vemurafenib (PLX4032) contains a related pyrrolo[2,3-b]pyridine core.[12][13] The synthesis of analogs and fluorescent probes of Vemurafenib demonstrates the importance of substituted halogenated heteroaromatics in this field.[8]

This compound is an ideal starting point for the synthesis of novel kinase inhibitor libraries. The synthetic handles allow for the systematic exploration of chemical space around the pyridine core, a key strategy in lead optimization.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples designed to be self-validating and illustrative of the core reactions discussed.

Protocol 5.1: Amide Bond Formation via HATU Coupling

Objective: To synthesize N-benzyl-6-chloro-5-fluoronicotinamide.

Rationale: This protocol uses HATU, a highly efficient coupling reagent suitable for forming a standard amide bond, demonstrating the reactivity of the carboxylic acid group.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add benzylamine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 5.2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 6-(4-methoxyphenyl)-5-fluoronicotinic acid.

Rationale: This protocol demonstrates the displacement of the C6-chlorine atom using a palladium-catalyzed cross-coupling reaction, a key transformation for this building block.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-90 °C and stir for 8-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to obtain the crude product.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water) to achieve higher purity.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety & Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Avoid inhalation of dust and direct contact with skin and eyes.[1]

Conclusion & Future Outlook

This compound is a quintessential example of a modern chemical building block, offering a robust and highly adaptable platform for chemical synthesis. Its value is defined not by any single reaction, but by the strategic interplay of its three functional regions. The ability to perform selective transformations—amide couplings at the acid, cross-couplings at the chloride, while the fluoride enhances stability—provides a logical and efficient pathway to complex molecular targets.

For the medicinal chemist, this molecule is a powerful starting point for the generation of libraries targeting kinases and other enzyme classes. For the materials scientist, it offers a rigid, functionalizable core for the development of novel organic materials. As synthetic methodologies continue to advance, the applications for this potent building block will undoubtedly expand, solidifying its role as a key component in the toolkit of chemical innovation.

References

The Emergence of 6-Chloro-5-fluoronicotinic Acid Derivatives: A Technical Guide to Unlocking Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of biological interactions have rendered it a privileged structure. The strategic incorporation of halogen atoms, particularly fluorine, has further amplified its utility, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide focuses on a particularly promising building block: 6-Chloro-5-fluoronicotinic acid . The presence of both a chloro and a fluoro substituent on the pyridine ring, in conjunction with a carboxylic acid handle, provides a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential.

This in-depth technical guide will navigate the burgeoning applications of novel this compound derivatives, moving beyond their established role as intermediates for antibacterial agents. We will explore their potential in oncology, metabolic disorders, and neuroscience, providing detailed experimental protocols and insights into the structure-activity relationships that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

I. The Synthetic Versatility of this compound: A Gateway to Novel Chemical Space

The true potential of this compound lies in its synthetic tractability. The carboxylic acid moiety serves as a primary anchor for derivatization, most commonly through amide bond formation, while the chloro and fluoro substituents can be exploited for further modifications or serve as key interaction points with biological targets.

Core Synthesis of this compound Amide Derivatives

The amidation of this compound is a fundamental transformation for generating libraries of bioactive compounds. The use of modern coupling reagents provides a reliable and efficient means to this end.

Experimental Protocol: General Procedure for Amide Synthesis using HATU

This protocol outlines a robust method for the synthesis of a diverse range of amide derivatives from this compound.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting acid.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide derivative.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization for chiral amines.

  • DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester intermediate.

  • Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the reaction.

  • The aqueous workup with NaHCO₃ is crucial to remove any unreacted carboxylic acid and acidic byproducts.

II. Emerging Therapeutic Applications of this compound Derivatives

Recent research has unveiled the potential of this compound derivatives in a range of therapeutic areas. This section will delve into three key applications, providing the scientific rationale and detailed protocols for biological evaluation.

A. Oncology: Targeting Spleen Tyrosine Kinase (SYK) in Inflammation and Malignancy

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Its dysregulation has been implicated in inflammatory diseases and various B-cell malignancies, making it an attractive therapeutic target. Notably, 2,6-dichloro-5-fluoronicotinic acid has been utilized in the synthesis of potent SYK inhibitors like TAK-659. This highlights the potential of the this compound scaffold in developing novel kinase inhibitors.

Logical Workflow for SYK Inhibitor Development

SYK_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_evaluation Preclinical Evaluation Start This compound Amidation Amide Coupling (e.g., HATU) Start->Amidation Primary Amine Library Derivative Library Amidation->Library Kinase_Assay SYK Kinase Inhibition Assay Library->Kinase_Assay SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assay Cell-Based Assays (e.g., B-cell proliferation) Lead_Opt->Cell_Assay In_Vivo In Vivo Efficacy Models Cell_Assay->In_Vivo

Caption: Workflow for the development of SYK inhibitors.

Experimental Protocol: SYK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the inhibitory activity of synthesized compounds against SYK kinase.

Materials:

  • Recombinant human SYK enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized this compound derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and staurosporine in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of SYK enzyme solution (concentration optimized for linear ADP production).

  • Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL Poly(Glu, Tyr) and 10 µM ATP).

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unconsumed ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship Insights for Kinase Inhibitors:

  • The 2,4-dihalophenyl moiety has been shown to be crucial for the structural stability of kinase-inhibitor complexes, with halogen bonding playing a key role in the binding site.[1]

  • Variations in the amide portion of the molecule can significantly impact potency and selectivity by exploring different pockets within the kinase active site.

  • The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.

B. Metabolic Disorders: Noncompetitive Inhibition of α-Glucosidase for Type 2 Diabetes

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes. Recent studies have identified nicotinic acid derivatives as novel noncompetitive inhibitors of α-glucosidase.[2][3]

Signaling Pathway of α-Glucosidase Inhibition

Alpha_Glucosidase_Inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Absorption Alpha_Glucosidase->Glucose Bloodstream Increased Blood Glucose Glucose->Bloodstream Inhibitor 6-Chloro-5-fluoronicotinic Acid Derivative Inhibitor->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity by monitoring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized this compound derivatives (test compounds)

  • Acarbose (positive control)

  • 50 mM Phosphate buffer (pH 6.8)

  • 1 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer).

  • Incubate the mixture at 37 °C for 20 minutes.

  • Stop the reaction by adding 80 µL of 1 M Na₂CO₃.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the test compound.

  • Determine the IC₅₀ value for each active compound.

Structure-Activity Relationship Insights for α-Glucosidase Inhibitors:

  • Studies on 5-amino-nicotinic acid derivatives have shown that the nature of substituents on the aromatic ring of the amide moiety significantly influences inhibitory activity.[4]

  • The presence of hydrogen bond donors and acceptors is crucial for interaction with the enzyme's active site.[5]

  • Noncompetitive inhibition, as observed with some nicotinic acid derivatives, can offer advantages over competitive inhibitors by not competing with the substrate for binding to the active site.[3][6]

C. Neuroscience: Modulation of GABA(A) Receptors for Neurological Disorders

The γ-aminobutyric acid type A (GABA(A)) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The structural diversity of GABA(A) receptor subtypes allows for the development of selective modulators with improved side-effect profiles.

Experimental Protocol: GABA(A) Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of test compounds for the benzodiazepine binding site on the GABA(A) receptor.

Materials:

  • Rat brain membranes (prepared from cerebral cortex)

  • [³H]-Flunitrazepam (radioligand)

  • Diazepam or Clonazepam (unlabeled competitor for non-specific binding)

  • Synthesized this compound derivatives (test compounds)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled competitor (e.g., 1 µM Diazepam).

  • Incubate the tubes on ice for 60 minutes.

  • Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent displacement of the radioligand by the test compounds and calculate the Ki (inhibitory constant) values.

Structure-Activity Relationship Insights for GABA(A) Receptor Modulators:

  • The electronic and steric properties of substituents on the pyridine ring can influence the affinity and selectivity for different GABA(A) receptor subtypes.

  • The nature of the amide substituent is critical for modulating the interaction with the benzodiazepine binding pocket.

  • Halogen atoms can participate in halogen bonding and other non-covalent interactions within the binding site, influencing the potency and efficacy of the modulator.[7]

III. Data Presentation and Interpretation

For each of the therapeutic areas discussed, the inhibitory activities of a series of hypothetical this compound derivatives are presented in the tables below. This data is for illustrative purposes to demonstrate how results from the described assays can be tabulated for structure-activity relationship analysis.

Table 1: Inhibitory Activity of this compound Amide Derivatives against SYK Kinase

Compound IDR Group (Amine)SYK IC₅₀ (nM)
CFNA-01 4-Anisidine150
CFNA-02 4-Fluoroaniline85
CFNA-03 4-(Trifluoromethyl)aniline45
CFNA-04 3,4-Dichloroaniline25
Staurosporine -5

Table 2: Inhibitory Activity of this compound Amide Derivatives against α-Glucosidase

Compound IDR Group (Amine)α-Glucosidase IC₅₀ (µM)
CFNA-05 Benzylamine75
CFNA-06 4-Hydroxybenzylamine35
CFNA-07 3,4-Dihydroxybenzylamine15
CFNA-08 4-Aminobenzylamine50
Acarbose -25

Table 3: Binding Affinity of this compound Amide Derivatives to the GABA(A) Receptor Benzodiazepine Site

Compound IDR Group (Amine)GABA(A) Receptor Ki (nM)
CFNA-09 Aniline>1000
CFNA-10 4-Chloroaniline500
CFNA-11 2-Thiophene methylamine250
CFNA-12 4-tert-Butylbenzylamine100
Diazepam -5

IV. Conclusion and Future Directions

This compound has emerged as a highly versatile and valuable scaffold in modern drug discovery. Its strategic substitution pattern provides a unique combination of electronic properties and synthetic handles that can be exploited to develop potent and selective modulators of a range of biological targets. The potential applications in oncology, metabolic disorders, and neuroscience are just the beginning.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives to more thoroughly explore the available chemical space and refine structure-activity relationships.

  • Elucidation of Binding Modes: Utilizing computational modeling and structural biology techniques to understand how these derivatives interact with their respective targets at a molecular level.

  • In Vivo Evaluation: Progressing the most promising lead compounds into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles and protocols outlined in this guide, researchers can unlock the full therapeutic potential of this promising class of compounds and contribute to the development of the next generation of innovative medicines.

References

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 6-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoronicotinic acid, a halogenated pyridine derivative, has emerged as a versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the presence of a carboxylic acid, a chlorine atom, and a fluorine atom on the pyridine ring, offer a rich landscape for chemical manipulation. This guide provides a comprehensive overview of the reactivity and chemical behavior of this compound, offering insights into its synthetic utility and practical application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource(s)
CAS Number 38186-86-6[1]
Molecular Formula C₆H₃ClFNO₂[1][2][3]
Molecular Weight 175.55 g/mol [1][3]
Appearance White to off-white solid/powder[1]
Boiling Point 314.165 °C at 760 mmHg[2]
Density 1.577 g/cm³[2]
Flash Point 143.802 °C[2]
Storage Inert atmosphere, room temperature[1]

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the carboxylic acid group, and the halogen substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the inductive effects of the halogens and the carboxylic acid, renders the aromatic ring electron-deficient and susceptible to nucleophilic attack.

Reactivity of the Pyridine Ring and Halogen Substituents

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. A critical aspect of its reactivity is the regioselectivity of these transformations, governed by the differential reactivity of the C-Cl and C-F bonds.

In SNAr reactions, the more labile halogen is typically displaced by a nucleophile. For halopyridines, the reactivity of halogens generally follows the order I > Br > Cl > F for the leaving group ability. However, the position of the halogen on the ring and the nature of the nucleophile can significantly influence this trend. In the case of this compound, the chlorine atom at the 6-position is generally more susceptible to nucleophilic displacement than the fluorine atom at the 5-position. This is attributed to the greater ability of the chlorine to stabilize the negative charge in the Meisenheimer intermediate, a key intermediate in the SNAr mechanism.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • A polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford the 6-amino-5-fluoronicotinic acid derivative.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with a boronic acid or its ester. In the context of this compound, the C-Cl bond at the 6-position is significantly more reactive than the C-F bond at the 5-position under typical Suzuki-Miyaura conditions.[4][5] This regioselectivity allows for the selective introduction of aryl or alkyl groups at the 6-position.

Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound proceeds selectively at the C-Cl bond, providing a route to 6-amino-5-fluoronicotinic acid derivatives.[6][7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Workflow for Selective Cross-Coupling at the C6 Position:

G cluster_start Starting Material cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Products A This compound B Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) A->B Selective C-C bond formation at C6 C Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) A->C Selective C-N bond formation at C6 D 6-Aryl-5-fluoronicotinic acid B->D E 6-Amino-5-fluoronicotinic acid C->E

Caption: Selective Pd-catalyzed cross-coupling at the C6-Cl bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Reaction vessel with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 6-aryl-5-fluoronicotinic acid.

The chloro group at the 6-position can be selectively removed via catalytic hydrogenation. This reaction highlights the differential reactivity of the C-Cl versus the C-F bond under reductive conditions. A patent describes a similar transformation on a related 2,6-dichloro-5-fluoro-nicotinate, where catalytic hydrogenation with catalysts like Lindlar's catalyst, Raney nickel, or palladium on carbon leads to selective removal of the chlorine atom.[8] This methodology provides a pathway to 5-fluoronicotinic acid derivatives from this compound.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality at the 3-position of the pyridine ring undergoes typical reactions of this functional group, most notably amide bond formation.

The formation of amides from this compound is a crucial transformation for introducing this scaffold into larger molecules, particularly in drug discovery. Standard coupling reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.

Common Coupling Reagents:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization.

  • Phosphonium salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Uronium/aminium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[9]

Reaction Scheme for Amide Bond Formation:

G A This compound B Coupling Reagent (e.g., EDC, HOBt) A->B Activation of Carboxylic Acid C Primary or Secondary Amine (R1R2NH) B->C Nucleophilic Attack by Amine D 6-Chloro-5-fluoro-N-(substituted)nicotinamide C->D

Caption: General workflow for amide bond formation.

Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol outlines a general procedure for the synthesis of an amide from this compound using EDC and HOBt.

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

  • Reaction vessel with a magnetic stirrer under an inert atmosphere

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and the base (2.0 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Applications in Synthesis

The unique reactivity profile of this compound makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. For instance, derivatives of this acid are key intermediates in the synthesis of potent and selective enzyme inhibitors. One such example is in the development of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors like PF-04620110, which have been investigated for the treatment of type 2 diabetes.[10]

Conclusion

This compound is a highly functionalized building block with a well-defined and predictable reactivity profile. The selective reactivity of the C6-chloro substituent in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, combined with the standard reactivity of the carboxylic acid group, provides a powerful platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its chemical behavior, as outlined in this guide, is paramount for its effective utilization in research and development, particularly in the quest for novel therapeutic agents.

References

An In-depth Technical Guide to 6-Chloro-5-fluoronicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-5-fluoronicotinic acid (CAS No: 38186-86-6) is a halogenated pyridine carboxylic acid derivative that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique electronic properties, stemming from the presence of chloro, fluoro, and carboxylic acid functional groups on a pyridine scaffold, make it an intermediate of significant interest for the development of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic and analytical protocols, reactivity profile, and established applications, particularly within the pharmaceutical industry. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: Strategic Importance in Chemical Synthesis

Nicotinic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, such as chlorine and fluorine, provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine, in particular, can enhance metabolic stability, improve binding affinity, and alter lipophilicity in ways that are often beneficial for drug candidates.

This compound embodies this principle. The pyridine nitrogen, along with the electron-withdrawing fluorine and chlorine atoms, profoundly influences the molecule's reactivity. The carboxylic acid at the 3-position serves as a versatile handle for amide coupling and other derivatizations, while the chlorine at the 6-position is activated for nucleophilic aromatic substitution (SNAr). This orthogonal reactivity makes it a highly valuable scaffold for building molecular diversity and accessing novel chemical entities. While its direct precursor, 2,6-dichloro-5-fluoronicotinic acid, is a confirmed starting material for the FDA-approved KRAS inhibitor Sotorasib , this compound represents a critical intermediate in the synthesis of analogous and other advanced heterocyclic systems.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. It is noteworthy that while many properties are predicted or calculated in commercial databases, experimentally determined values in peer-reviewed literature are sparse, highlighting a gap in current public data.

Core Properties and Identifiers

A consolidated table of identifiers and key physical properties is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name 6-chloro-5-fluoropyridine-3-carboxylic acid[2]
CAS Number 38186-86-6[3]
Chemical Formula C₆H₃ClFNO₂[2]
Molecular Weight 175.55 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point Not consistently reported in literature.[2]
Boiling Point 314.2 ± 37.0 °C (Predicted)[5]
Density 1.576 ± 0.06 g/cm³ (Predicted)[5]
pKa 2.90 ± 0.10 (Predicted)[5]
InChI Key YICIHICLGVXCGP-UHFFFAOYSA-N[3]
SMILES O=C(O)C1=CN=C(Cl)C(F)=C1[6]
Solubility Profile

Specific experimental solubility data for this compound is not widely available. However, based on its structure and data from the closely related 6-chloronicotinic acid, a qualitative solubility profile can be inferred. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, and sparingly soluble in water and less polar solvents like chloroform. Experimental verification is recommended for any specific application.

Spectroscopic Characterization

While specific, fully assigned spectra are not consistently published, the expected NMR signatures are key for identity confirmation.

  • ¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons at the C2 and C4 positions of the pyridine ring. The proton at C2 will likely appear further downfield due to the deshielding effect of the adjacent nitrogen. Both signals would be expected to show coupling to the fluorine atom (⁴JH-F).

  • ¹³C NMR: Six distinct signals are expected. The carbon atoms bonded to fluorine (C5) and chlorine (C6) will show characteristic coupling constants (¹JC-F and JC-Cl). The carboxylic acid carbon will appear significantly downfield (>160 ppm).

  • ¹⁹F NMR: A single resonance is expected. Its chemical shift will be indicative of the fluorine atom's position on the electron-deficient pyridine ring.

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the oxidation of a corresponding methylpyridine precursor. This method is reliable and provides a direct route to the target compound.

Synthetic Workflow: Oxidation Pathway

The synthesis starts from 2-Chloro-3-fluoro-5-methylpyridine and utilizes a strong oxidizing agent, potassium permanganate, to convert the methyl group to a carboxylic acid.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product SM 2-Chloro-3-fluoro-5-methylpyridine Reagents 1. KMnO₄, Pyridine/H₂O 2. Heat (100 °C) SM->Reagents Oxidation Product This compound Reagents->Product

Caption: Oxidation of a methylpyridine precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a self-validating workflow for synthesis and purification.[5]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-3-fluoro-5-methylpyridine (e.g., 512 mg, 3.5 mmol).

  • Add a solvent mixture of pyridine (2.5 mL) and deionized water (2.5 mL). Stir until the starting material is fully dissolved.

Step 2: Oxidation

  • Begin heating the reaction mixture to 100 °C in an oil bath.

  • Carefully add potassium permanganate (KMnO₄) in portions. Add an initial portion (e.g., 1.1 g, 6.9 mmol) and allow the reaction to proceed for 1 hour.

    • Causality: Portion-wise addition of the strong oxidant controls the exotherm and prevents runaway reactions. Pyridine acts as a co-solvent and base.

  • Over the next 2 hours, add the remaining potassium permanganate (e.g., 2.2 g, 13.8 mmol) in two further portions.

  • After the final addition, continue stirring at 100 °C for 1 hour to ensure the reaction goes to completion. Monitor by TLC or LC-MS.

Step 3: Work-up and Quenching

  • Cool the reaction mixture to room temperature. A dark brown precipitate of manganese dioxide (MnO₂) will be present.

  • Quench the excess KMnO₄ by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 30 minutes until the purple color disappears.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with water.

Step 4: Isolation and Purification

  • Transfer the combined filtrate to a separatory funnel.

  • Acidify the aqueous solution to approximately pH 2 using 1.5 M HCl. A white precipitate of the product should form.

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of petroleum ether-EtOAc (e.g., 90:10 to 70:30) to afford pure this compound as a white solid.

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from its two primary reactive sites, which can often be addressed selectively.

Reactivity cluster_acid Carboxylic Acid Chemistry cluster_ring Pyridine Ring Chemistry center This compound Amide Amide Formation (R-NH₂, Coupling Agent) center->Amide Ester Esterification (R-OH, Acid Catalyst) center->Ester AcidChloride Acid Chloride Formation (SOCl₂, (COCl)₂) center->AcidChloride SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂, Base) center->SNAr at C6-Cl

Caption: Key reaction pathways for derivatization.

  • Reactions at the Carboxylic Acid: The -COOH group is a classic handle for transformations. It readily undergoes amide bond formation with a wide range of amines using standard coupling reagents (e.g., EDC, HATU). It can also be converted to esters or reduced to the corresponding alcohol. Activation to the more reactive acid chloride using thionyl chloride or oxalyl chloride is a common first step for many of these processes.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is activated towards SNAr by the electron-withdrawing effects of the ring nitrogen and the adjacent fluorine atom. This allows for the displacement of the chloride by various nucleophiles, such as amines, thiols, or alkoxides, providing a straightforward method to introduce new functionality onto the pyridine core. The choice of base and solvent is critical for achieving high yields in these reactions.

Quality Control and Analysis

To ensure the integrity of experimental results, rigorous quality control of the starting material is essential.

Recommended Analytical Protocol

Objective: To confirm the identity and purity of a supplied or synthesized batch of this compound.

  • Appearance: Visually inspect the material. It should be a white to off-white crystalline solid.

  • Solubility Test: Confirm solubility in a polar aprotic solvent like DMSO or an alcohol like methanol.

  • Purity by HPLC:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Purity ≥ 95% (as specified by most vendors).[3]

  • Identity by Mass Spectrometry: Analyze by LC-MS (ESI-). The expected [M-H]⁻ ion is at m/z 173.98.

  • Identity by NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) and acquire ¹H and ¹⁹F NMR spectra. The spectra should be consistent with the expected structure.

Safety, Handling, and Storage

Proper handling procedures are mandatory to ensure laboratory safety. This information is a summary and should be supplemented by a full Safety Data Sheet (SDS).

Hazard CategoryGHS Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Codes P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[3]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile that enables its use in the construction of complex heterocyclic molecules. Its dual functionality allows for sequential and selective derivatization, making it an asset in discovery chemistry libraries and targeted synthesis campaigns. While a lack of extensive public data on its experimental physical properties exists, the established synthetic routes and predictable reactivity provide a solid foundation for its application in research and development, particularly in the ongoing search for novel therapeutic agents.

References

A Comprehensive Technical Guide to 6-Chloro-5-fluoronicotinic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Chloro-5-fluoronicotinic acid, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental molecular and physicochemical properties, logical synthetic pathways, and its strategic importance in the development of novel therapeutics.

Core Molecular Attributes

This compound is a halogenated pyridine derivative, a class of compounds that has garnered significant attention in drug discovery due to the unique modulatory effects of halogen substituents on molecular properties.

Molecular Formula and Structure

The molecular formula for this compound is C₆H₃ClFNO₂ .[1][2][3] Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 5-position.

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid]; mol [label="

This compound
Molecular FormulaC₆H₃ClFNO₂
Molecular Weight175.55 g/mol
CAS Number38186-86-6

"]; } Caption: Core molecular identification data for this compound.

Molecular Weight

The molecular weight of this compound is approximately 175.55 g/mol .[1][2] This value is derived from the sum of the atomic weights of its constituent atoms: six carbons, three hydrogens, one chlorine, one fluorine, one nitrogen, and two oxygens.

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of this molecule is paramount for its effective use in synthesis and drug design. The strategic placement of electron-withdrawing groups (chlorine, fluorine, and carboxylic acid) on the pyridine ring significantly influences its reactivity, acidity, and intermolecular interactions.

PropertyValueSource(s)
Appearance Off-white solid/powder[4]
Boiling Point 314.165 °C at 760 mmHg[2][5]
Density ~1.577 g/cm³[2][5]
pKa (Predicted) 2.90 ± 0.10[4]
Flash Point 143.802 °C[2][5]

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in peer-reviewed journals. However, a logical and field-proven approach can be inferred from the synthesis of its isomer, 2-chloro-5-fluoronicotinic acid, and related compounds. The most viable strategy involves the selective de-chlorination of a readily available precursor.

Proposed Synthetic Pathway: Selective Catalytic Hydrogenation

A highly effective method for this type of transformation is the selective catalytic hydrogenation of a di-chloro precursor. This approach offers high selectivity and avoids the use of harsh or odorous reagents.[7]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="2,6-Dichloro-5-fluoronicotinic acid"]; Intermediate [label="this compound"];

Start -> Intermediate [label=" H₂ (1-5 atm)\nCatalyst (e.g., Lindlar, Pd/C)\nBase (e.g., Triethylamine)\nSolvent (e.g., Ethanol, Ethyl Acetate) "]; } Caption: Proposed synthetic workflow for this compound.

Rationale for Experimental Choices:

  • Precursor: 2,6-Dichloro-5-fluoronicotinic acid is a common starting material in medicinal chemistry.[8][9]

  • Catalyst: The choice of catalyst is critical for selectivity. A Lindlar catalyst (Pd/PbCO₃/CaCO₃, poisoned with quinoline) or a standard Palladium on carbon (Pd/C) catalyst can be employed. The Lindlar catalyst is often used for selective reductions and may offer advantages in preventing over-reduction.[7]

  • Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen gas (from atmospheric to a few atmospheres) at or near room temperature, making it a relatively mild and scalable process.[7]

  • Base: An organic base like triethylamine is added to act as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product and preventing side reactions.[7]

  • Solvent: Protic solvents like ethanol or aprotic solvents like ethyl acetate are suitable reaction media.[7]

Experimental Protocol (Exemplar based on Isomer Synthesis)

The following protocol is adapted from the well-documented synthesis of the 2-chloro isomer and serves as a robust starting point for optimization.[7]

  • Reactor Setup: To a suitable hydrogenation vessel, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq).

  • Solvent and Reagents: Add the chosen solvent (e.g., ethanol, ~10-15 volumes), triethylamine (1.1-1.5 eq), and the catalyst (e.g., Lindlar catalyst, 1-5% w/w).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by techniques such as TLC, HPLC, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Development

Halogenated nicotinic acid derivatives are crucial building blocks in pharmaceutical research. The presence and position of halogen atoms can significantly enhance metabolic stability, binding affinity, and cell permeability.

Role as a Pharmaceutical Intermediate

While direct applications of this compound are emerging, the strategic importance of its precursor, 2,6-dichloro-5-fluoronicotinic acid, is well-established as a key intermediate in the synthesis of the KRAS G12C inhibitor Sotorasib (Lumakras™) , a targeted therapy for non-small cell lung cancer.[8] This underscores the value of this substitution pattern on the pyridine ring in creating high-affinity interactions with biological targets.

Potential in Medicinal Chemistry

Based on the utility of closely related analogs, this compound is a valuable scaffold for:

  • Enzyme Inhibitors: The carboxylic acid provides a key interaction point (e.g., hydrogen bonding, salt bridge formation) with active sites, while the halogenated pyridine core can be further functionalized to optimize potency and selectivity.[10]

  • PET Imaging Agents: Fluorinated aromatic rings are essential components in the development of radiotracers for Positron Emission Tomography (PET), a critical tool in clinical diagnostics and drug development research.

  • Agrochemicals: Nicotinic acid derivatives are precursors to neonicotinoid insecticides. Understanding their structure and reactivity is important in both the design of new agents and in environmental science.[10]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • GHS Pictogram: GHS07 (Exclamation mark).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a cool, dry place under an inert atmosphere.[4]

References

Methodological & Application

The Synthetic Versatility of 6-Chloro-5-fluoronicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

6-Chloro-5-fluoronicotinic acid is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of a carboxylic acid, a fluorine atom, and a chlorine atom on the pyridine ring, render it an attractive substrate for a variety of chemical transformations. The electron-withdrawing nature of the substituents activates the pyridine ring for nucleophilic substitution, while the chloro and fluoro groups provide orthogonal handles for selective functionalization through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, agrochemicals, and materials science.

Key Physicochemical Properties

PropertyValue
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.55 g/mol
Appearance Off-white to pale yellow solid
CAS Number 38186-86-6

Core Applications in Organic Synthesis

The strategic placement of reactive sites on the this compound scaffold allows for its participation in a range of high-yield and selective reactions. The primary avenues of its application are through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. This compound, with its chloro substituent, is an excellent candidate for such transformations.

The Suzuki-Miyaura coupling enables the formation of C(sp²)–C(sp²) bonds, providing a robust method for the synthesis of biaryl compounds.[1] By coupling this compound with various arylboronic acids, a diverse library of 6-aryl-5-fluoronicotinic acid derivatives can be accessed. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2]

Mechanism Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high efficiency and selectivity.[3]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture 6-Aryl-5-fluoronicotinic Acid 6-Aryl-5-fluoronicotinic Acid Reaction Mixture->Oxidative Addition Heat Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->6-Aryl-5-fluoronicotinic Acid

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Representative Synthesis of 6-Phenyl-5-fluoronicotinic Acid

Materials:

  • This compound (1.0 mmol, 175.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 1 M HCl (aq) to adjust the pH to approximately 3-4, which will precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1101088-96
33-Thienylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane1001480-90

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[4] This reaction allows for the introduction of primary and secondary amines at the 6-position of the nicotinic acid scaffold, which is a common motif in many pharmaceutical agents.[5][6]

Mechanism Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[4] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Amine Amine Amine->Reaction Setup Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Setup Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Base Base Base->Reaction Setup Ligand Ligand Ligand->Reaction Setup 6-Amino-5-fluoronicotinic Acid Derivative 6-Amino-5-fluoronicotinic Acid Derivative Reaction Setup->Oxidative Addition Heat Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->6-Amino-5-fluoronicotinic Acid Derivative

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol: Representative Synthesis of 6-(Morpholino)-5-fluoronicotinic Acid

Materials:

  • This compound (1.0 mmol, 175.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vial.

  • Add toluene, followed by morpholine.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001680-92
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1101875-88
3BenzylaminePd₂(dba)₃/RuPhosK₃PO₄t-Amyl alcohol1002078-90
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach

The presence of the electron-withdrawing carboxylic acid and fluorine atom activates the pyridine ring of this compound towards nucleophilic aromatic substitution (SNAr).[7] This allows for the displacement of the chloride at the 6-position by a variety of nucleophiles, such as alkoxides and phenoxides, providing a straightforward, metal-free method for the synthesis of 6-alkoxy- and 6-aryloxy-5-fluoronicotinic acids.

Mechanism Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.[8]

SNAr_Reaction cluster_2 Reaction Pathway This compound This compound Reaction Reaction This compound->Reaction Nucleophile (e.g., Phenoxide) Nucleophile (e.g., Phenoxide) Nucleophile (e.g., Phenoxide)->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 6-Aryloxy-5-fluoronicotinic Acid 6-Aryloxy-5-fluoronicotinic Acid Nucleophilic Attack Nucleophilic Attack Reaction->Nucleophilic Attack Heat Meisenheimer Complex Meisenheimer Complex Nucleophilic Attack->Meisenheimer Complex Chloride Elimination Chloride Elimination Meisenheimer Complex->Chloride Elimination Chloride Elimination->6-Aryloxy-5-fluoronicotinic Acid

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental Protocol: Representative Synthesis of 6-Phenoxy-5-fluoronicotinic Acid

Materials:

  • This compound (1.0 mmol, 175.5 mg)

  • Phenol (1.1 mmol, 103.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenol, and potassium carbonate.

  • Add DMF and heat the mixture to 120 °C with stirring for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the mixture with 1 M HCl to a pH of 3-4 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent if necessary.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF120885-95
24-MethoxyphenolCs₂CO₃DMSO130688-96
3Sodium methoxideNaHTHF601290-98

Application in Pharmaceutical Synthesis: The Case of Varenicline

While a direct, single-step synthesis of varenicline from this compound is not the primary route, this building block and its close derivatives are crucial in the synthesis of complex heterocyclic systems found in pharmaceuticals. For instance, related 2-chloro-5-fluoronicotinic acid derivatives are key intermediates.[9] The synthesis of varenicline, a medication for smoking cessation, involves the construction of a complex tetracyclic core, where functionalized pyridine precursors are essential.[10][11][12] The methodologies described above for the functionalization of the this compound scaffold are directly applicable to the synthesis of advanced intermediates required for such complex target molecules.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its ability to undergo selective functionalization through both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions makes it an invaluable tool for the construction of a wide array of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use in the laboratory, empowering researchers to explore new frontiers in drug discovery, agrochemical development, and materials science. As the demand for novel and functionalized heterocyclic compounds continues to grow, the importance of strategic building blocks like this compound will undoubtedly increase.

References

Application Notes & Protocols: Synthesis of Novel Compound Libraries from 6-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Chloro-5-fluoronicotinic Acid

In the landscape of modern drug discovery and materials science, the strategic selection of foundational scaffolds is paramount. This compound (CAS 38186-86-6) has emerged as a highly valuable and versatile building block for the synthesis of novel chemical entities. Its pyridine core, substituted with three distinct functional handles—a carboxylic acid, a reactive chlorine atom, and a fluorine atom—offers a rich platform for combinatorial library synthesis and targeted molecular design.

The chlorine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the pyridine ring activates this position for nucleophilic aromatic substitution (SNAr). The fluorine atom at the 5-position significantly modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity of derivative compounds.[1] Finally, the carboxylic acid at the 3-position provides a convenient anchor point for amide bond formation, a ubiquitous linkage in pharmaceuticals.

This guide provides detailed, field-proven protocols for the three primary synthetic transformations of this compound, enabling researchers to efficiently generate diverse libraries of novel compounds.

PART I: Amide Bond Formation – Constructing the Core Linkage

The formation of an amide bond is a fundamental transformation, converting the carboxylic acid moiety into a diverse array of N-substituted amides. The choice of coupling method depends on the scale, the nature of the amine, and the desired purity profile. We present two robust protocols: a standard carbodiimide-mediated coupling and a higher-reactivity acyl chloride route.

Causality in Amide Coupling Method Selection

Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, activation of the carboxylic acid is necessary.

  • Carbodiimide Reagents (EDC/HATU): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. The addition of activators like HOBt or HOAt can minimize side reactions and reduce racemization in chiral substrates by forming an active ester. This method is favored for its mild conditions and broad substrate scope, making it ideal for sensitive or complex amines.

  • Acyl Chloride Formation (Schotten-Baumann Conditions): Conversion to the acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly electrophilic species that reacts rapidly with amines.[2] This method is often higher yielding and more cost-effective for robust, simple amines but can be incompatible with sensitive functional groups due to the harsh conditions and generation of HCl.[1]

Protocol 1: Carbodiimide-Mediated Amide Coupling (HATU)

This protocol is recommended for most applications, including the coupling of sensitive or sterically hindered amines, due to its high efficiency and low rate of side reactions.

Workflow Diagram:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound (1.0 eq) in anhydrous DMF B Add Amine (1.1 eq) and DIPEA (2.5 eq) A->B C Add HATU (1.2 eq) B->C D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Quench with water & Extract with Ethyl Acetate D->E 1-4 h F Wash organic layer (aq. LiCl, brine) E->F G Dry (Na₂SO₄), filter, & concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • To the stirring solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with water.

  • Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-chloro-5-fluoronicotinamide.

Data Summary: Amide Coupling Reagents
Coupling ReagentActivatorBaseSolventTemperatureTypical Reaction TimeAdvantages
HATU (Internal)DIPEA, TEADMF, DCMRoom Temp1-4 hHigh efficiency, low racemization, good for hindered amines.
EDC·HCl HOBt, HOAtDIPEA, TEADMF, DCM0 °C to RT4-12 hCost-effective, water-soluble byproducts.[3]
SOCl₂ N/APyridine, TEADCM, TolueneReflux1-3 hHigh reactivity, inexpensive.[2]

PART II: Suzuki-Miyaura Cross-Coupling – Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 6-aryl or 6-heteroaryl nicotinic acid derivatives.[4] The chlorine at the 6-position is the primary site of reaction. For this transformation, it is highly advisable to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) to prevent side reactions with the basic conditions employed.

Rationale for Esterification and Catalyst Selection
  • Esterification: The acidic proton of the carboxylic acid is incompatible with the strong bases (e.g., K₂CO₃, Cs₂CO₃) required for the Suzuki coupling. Esterification is a simple and reversible protection strategy. A standard Fischer esterification or reaction with TMS-diazomethane can be employed.

  • Catalyst System: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Suzuki couplings.[5] This lower reactivity necessitates the use of a highly active catalyst system. The combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands promote the challenging oxidative addition step of the Pd(0) catalyst to the C-Cl bond and accelerate the overall catalytic cycle.[5][6]

Protocol 2: Suzuki-Miyaura Coupling of Methyl 6-chloro-5-fluoronicotinate

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Methyl 6-chloro-5-fluoronicotinate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) B Add degassed 1,4-Dioxane/Water (5:1) A->B C Heat at 100 °C (Monitor by TLC/LC-MS) B->C D Cool, dilute with EtOAc, filter through Celite C->D 4-16 h E Wash filtrate with water and brine D->E F Dry (Na₂SO₄), filter, & concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Esterification (Example): To a solution of this compound in Methanol, add SOCl₂ dropwise at 0 °C. Warm to reflux and stir for 4-6 hours. Cool and concentrate in vacuo to obtain the crude methyl ester, which can be used directly or purified.

  • To an oven-dried Schlenk tube, add methyl 6-chloro-5-fluoronicotinate (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst precursor, Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the ligand, SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 5:1 ratio (to a final concentration of approx. 0.1 M).

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 4-16 hours, with vigorous stirring.

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 6-aryl-5-fluoronicotinate ester. The ester can be subsequently hydrolyzed to the carboxylic acid if needed.

PART III: Nucleophilic Aromatic Substitution (SNAr) – Introducing Heteroatoms

The electron-withdrawing effect of the pyridine nitrogen and the fluorine atom makes the 6-position of the scaffold susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the direct displacement of the chloride with a variety of nucleophiles, most commonly primary and secondary amines.

Mechanistic Insight and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The chloro group at the 6-position is significantly more activated towards nucleophilic attack than the fluoro group at the 5-position because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen atom. This makes the substitution highly regioselective for the C6-Cl bond. Elevated temperatures are typically required to overcome the initial energy barrier of disrupting the ring's aromaticity.

Protocol 3: SNAr with an Amine Nucleophile

Reaction Scheme Diagram:

SNAr_Reaction Reactant1 This compound Product 6-(N-R¹,R²)-amino-5-fluoronicotinic acid Reactant1->Product + c_node Reactant2 Amine (R¹R²NH) (2.5 eq) Conditions DMSO, 120 °C

Caption: General scheme for SNAr of this compound.

Step-by-Step Protocol:

  • In a sealed reaction vial, combine this compound (1.0 eq) and the desired primary or secondary amine (2.5 eq).

  • Add a high-boiling polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (approx. 0.5 M concentration).

    • Causality: These solvents are effective at solvating the ionic intermediate and can reach the high temperatures required for the reaction.

  • Seal the vial tightly and heat the mixture to 120-140 °C in an oil bath or heating block.

    • Self-Validation: The use of an excess of the amine also serves as the base to neutralize the HCl generated during the reaction. A tertiary amine base like DIPEA can be used if the nucleophilic amine is precious.

  • Stir the reaction for 6-24 hours. Monitor progress by LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water. The product may precipitate.

  • Adjust the pH to ~4-5 with aqueous HCl. If a precipitate forms, it can be collected by filtration, washed with water, and dried.

  • If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography or recrystallization to yield the 6-amino-5-fluoronicotinic acid derivative.

Conclusion

This compound is a powerful scaffold for generating diverse molecular libraries. The three distinct functionalization points can be addressed with high selectivity using the robust protocols detailed in this guide. By understanding the causality behind reagent selection and reaction conditions for amide coupling, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution, researchers can confidently and efficiently synthesize novel compounds for applications across the chemical sciences.

References

The Versatile Building Block: 6-Chloro-5-fluoronicotinic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-fluoronicotinic acid, with the CAS Number 38186-86-6, is a halogenated pyridine carboxylic acid that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid group, a chlorine atom, and a fluorine atom, offers multiple reaction sites for derivatization. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen activates the molecule for various transformations, making it a valuable precursor for the synthesis of complex chemical entities.

This guide provides detailed application notes and experimental protocols for key reactions involving this compound, including amide bond formation, esterification, and Suzuki-Miyaura cross-coupling. The protocols are presented with a focus on the underlying chemical principles and practical considerations to ensure successful implementation in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a reagent, is paramount for its effective and safe use.

PropertyValueReference
CAS Number 38186-86-6
Molecular Formula C₆H₃ClFNO₂[1]
Molecular Weight 175.55 g/mol [1]
Appearance Off-white to white solid
Boiling Point 314.165 °C at 760 mmHg[1]
Flash Point 143.802 °C[1]
Density 1.577 g/cm³[1]
Storage Inert atmosphere, room temperature

Safety Information: this compound is classified as a warning-level hazard. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2][3] All manipulations should be performed in a well-ventilated fume hood.[2]

Core Synthetic Applications and Protocols

The strategic placement of the chloro, fluoro, and carboxylic acid functionalities on the pyridine ring allows for a diverse range of chemical modifications. The following sections detail key synthetic transformations and provide step-by-step protocols.

Amide Bond Formation: Accessing Novel Amide Libraries

The carboxylic acid moiety of this compound is a prime site for amide bond formation, a critical reaction in the synthesis of active pharmaceutical ingredients (APIs). The resulting amides can serve as precursors for a wide array of more complex molecules. A common and efficient method for this transformation is the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

AmideFormation

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add HATU (1.1 eq) and DIEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-chloro-5-fluoronicotinamide.

Esterification: Protecting the Carboxylic Acid and Modulating Properties

Esterification of the carboxylic acid group is a common strategy to protect this functionality during subsequent reactions or to modify the physicochemical properties of the molecule, such as solubility and bioavailability. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a classical and effective method.[4]

Esterification

This protocol details the esterification of this compound with an alcohol, such as methanol or ethanol, using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, and standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the anhydrous alcohol (e.g., 10-20 equivalents or as the solvent) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the excess acid by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography or distillation to yield the pure alkyl 6-chloro-5-fluoronicotinate.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The chlorine atom at the 6-position of the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful transformation enables the formation of a carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl substituents. To facilitate this reaction, the carboxylic acid is typically first converted to its corresponding ester, as the free carboxylic acid can interfere with the catalytic cycle.

SuzukiCoupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an alkyl 6-chloro-5-fluoronicotinate with an arylboronic acid.

Materials:

  • Alkyl 6-chloro-5-fluoronicotinate (prepared as in Protocol 2)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

  • Anhydrous solvent mixture (e.g., 1,4-dioxane and water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions, reflux condenser, and standard laboratory glassware

Procedure:

  • To a Schlenk flask, add the alkyl 6-chloro-5-fluoronicotinate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl 6-aryl-5-fluoronicotinate.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for selective and sequential modifications, providing access to a wide range of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide for amide bond formation, esterification, and Suzuki-Miyaura cross-coupling serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel chemical entities. As with any chemical synthesis, careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

The Strategic deployment of 6-Chloro-5-fluoronicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer both synthetic accessibility and potent, selective biological activity is paramount. Among the privileged scaffolds available to medicinal chemists, halogenated pyridines hold a prominent position. This guide provides an in-depth exploration of 6-Chloro-5-fluoronicotinic acid and its derivatives, key building blocks that have enabled the development of significant therapeutic agents. We will delve into the practical applications of this versatile intermediate, providing detailed protocols for its utilization in the synthesis of both established antibacterial agents and cutting-edge kinase inhibitors. The underlying principles of molecular design and the profound influence of the specific halogenation pattern on biological activity will be a central theme, offering researchers and drug development professionals a comprehensive understanding of this important chemical entity.

Application Note I: Fluoroquinolone Antibacterials - The Gemifloxacin Story

The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, renowned for its broad spectrum of activity and potent bactericidal effects. This compound serves as a critical precursor in the synthesis of advanced fluoroquinolones, such as Gemifloxacin.

Causality of Molecular Design: The Role of the 5-Fluoro and 6-Chloro Substituents

The strategic placement of the fluorine and chlorine atoms on the nicotinic acid core is a prime example of rational drug design. The fluorine atom at the 5-position is a key contributor to the antibacterial potency of fluoroquinolones.[1] This is attributed to its ability to enhance the binding affinity of the drug to its bacterial targets: DNA gyrase and topoisomerase IV.[2][3] The strong electron-withdrawing nature of fluorine can also modulate the pKa of the molecule, influencing its absorption and cellular penetration.[4][5]

The chlorine atom at the 6-position, while ultimately replaced in the final Gemifloxacin structure, serves as a crucial synthetic handle. Its presence allows for the facile introduction of various amine-containing side chains at this position, a key determinant of the antibacterial spectrum and pharmacokinetic properties of the resulting fluoroquinolone.[6] This modularity is a significant advantage in the optimization of lead compounds.

Mechanism of Action: Dual Inhibition of Bacterial DNA Replication

Gemifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, Gemifloxacin effectively stalls the replication fork, leading to irreparable DNA damage and bacterial cell death. The dual-targeting mechanism of Gemifloxacin is a key advantage, as it can reduce the likelihood of the development of bacterial resistance.

Gemifloxacin_Mechanism Gemifloxacin Gemifloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Gemifloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Gemifloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of Gemifloxacin.

Protocol 1: Synthesis of Gemifloxacin from a 2,6-Dichloro-5-fluoronicotinic Acid Precursor

This protocol outlines a representative synthetic route to Gemifloxacin, commencing from the readily available 2,6-dichloro-5-fluoronicotinic acid.

Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

This initial multi-step process involves the condensation of a 2,6-dichloro-5-fluoronicotinoyl derivative with an appropriate amine to form the core naphthyridine ring structure. This is a critical step where the nicotinic acid backbone is transformed into the bicyclic core of the fluoroquinolone. A detailed procedure for a similar transformation is described in the patent literature.[1]

Step 2: Coupling with the Side Chain

  • Reaction Setup: In a suitable reaction vessel, dissolve 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to the reaction mixture.

  • Addition of the Pyrrolidine Moiety: Add the desired side chain, 7-(4-aminomethyl-3-methyloxyiminopyrrolidin-1-yl), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield Gemifloxacin.[7]

Parameter Value
Starting Material 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reagents 7-(4-aminomethyl-3-methyloxyiminopyrrolidin-1-yl), Triethylamine, DMF
Temperature 80-100 °C
Reaction Time 4-8 hours
Typical Yield 70-85%

Application Note II: Kinase Inhibitors - The Emergence of TAK-659

The versatility of the this compound scaffold extends beyond antibacterial agents into the realm of oncology and immunology. A prominent example is its use in the synthesis of TAK-659 (Mivavotinib), a potent inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[8][9]

Causality of Molecular Design: A Scaffold for Kinase Hinge Binding

In the context of kinase inhibitors, the dichlorofluoronicotinic acid moiety provides a rigid and functionalized core that can be elaborated to interact with the ATP-binding site of kinases. The chlorine atoms at the 2 and 6 positions serve as key anchor points for the introduction of various substituents that can occupy different pockets within the kinase active site, thereby dictating the selectivity and potency of the inhibitor. The fluorine atom at the 5-position can contribute to the overall binding affinity through favorable electrostatic interactions with the protein.[4][5]

Mechanism of Action: Dual Inhibition of SYK and FLT3 Signaling

TAK-659 is a dual inhibitor of SYK and FLT3, two kinases that play crucial roles in the signaling pathways of both normal and malignant hematopoietic cells.[9] SYK is a key mediator of B-cell receptor (BCR) signaling, which is often dysregulated in B-cell malignancies. FLT3 is a receptor tyrosine kinase that is frequently mutated and constitutively active in acute myeloid leukemia (AML). By inhibiting both of these kinases, TAK-659 can disrupt the pro-survival and proliferative signaling in these cancer cells, leading to apoptosis.

TAK659_Mechanism cluster_b_cell Malignant B-Cell cluster_aml_cell AML Cell BCR BCR SYK SYK BCR->SYK Activates Survival_B Cell Survival & Proliferation SYK->Survival_B Promotes Apoptosis Apoptosis Survival_B->Apoptosis Inhibition leads to FLT3 Mutated FLT3 Survival_AML Cell Survival & Proliferation FLT3->Survival_AML Promotes Survival_AML->Apoptosis Inhibition leads to TAK659 TAK-659 TAK659->SYK Inhibits TAK659->FLT3 Inhibits

Caption: Mechanism of action of TAK-659.

Protocol 2: Synthesis of TAK-659 from 2,6-Dichloro-5-fluoronicotinic Acid

The synthesis of TAK-659 is a multi-step process that showcases the utility of 2,6-dichloro-5-fluoronicotinic acid as a starting material for complex heterocyclic systems.

Step 1: Formation of the Pyrrolo[3,4-c]pyridin-3(2H)-one Core

  • Amide Formation: Convert 2,6-dichloro-5-fluoronicotinic acid to its corresponding amide by reaction with an appropriate amine.

  • Cyclization: The resulting amide is then subjected to a cyclization reaction to form the key 4,6-dichloro-2-(2,4-dimethoxybenzyl)-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one intermediate.[8][9]

Step 2: Sequential Suzuki Couplings and Final Deprotection

  • First Suzuki Coupling: The dichloro intermediate undergoes a selective Suzuki coupling reaction with a boronic acid to introduce the first aryl substituent.

  • Second Suzuki Coupling: A second Suzuki coupling reaction is then performed to install the second aryl group.

  • Deprotection: The final step involves the removal of the protecting groups to yield TAK-659.[8]

Parameter Value
Starting Material 2,6-Dichloro-5-fluoronicotinic acid
Key Intermediate 4,6-dichloro-2-(2,4-dimethoxybenzyl)-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Key Reactions Amide formation, Cyclization, Suzuki Couplings, Deprotection
Solvents Dioxane, Toluene, DMF
Catalysts Palladium-based catalysts (e.g., Pd(PPh3)4)

Conclusion and Future Perspectives

This compound and its derivatives have firmly established their value in medicinal chemistry, serving as versatile and strategically important building blocks for a diverse range of therapeutic agents. The examples of Gemifloxacin and TAK-659 highlight the power of this scaffold in the development of both antibacterial and anticancer drugs. The specific halogenation pattern of this nicotinic acid derivative provides a unique combination of electronic properties and synthetic handles that can be exploited for the fine-tuning of biological activity and pharmacokinetic profiles.

As our understanding of disease biology continues to evolve, so too will the applications of this remarkable scaffold. The ability to readily introduce diverse functionality onto the pyridine core opens up exciting possibilities for the design of novel inhibitors for a wide array of biological targets. It is anticipated that this compound will continue to be a valuable tool in the hands of medicinal chemists, contributing to the discovery and development of the next generation of life-saving medicines.

References

Application Notes & Protocols: Strategic Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 6-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 6-Chloro-5-fluoronicotinic Acid in Modern Drug Discovery

This compound has emerged as a highly strategic and versatile building block in medicinal chemistry. Its pyridine core, decorated with orthogonal reactive sites—a carboxylic acid, a chloro leaving group, and a fluorine atom—provides a rich platform for molecular elaboration. The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen atom activates the scaffold for a variety of transformations, enabling the systematic construction of complex molecular architectures.

This guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of the key synthetic methodologies for leveraging this scaffold. The protocols herein are designed to be robust and reproducible, offering researchers and drug development professionals a trusted resource for creating novel APIs. We will explore the "why" behind each experimental choice, ensuring that the practitioner can not only execute the synthesis but also troubleshoot and adapt these methods for their specific molecular targets.

Section 1: Foundational Chemistry - Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities.[1][2][3] A common precursor is 2,6-dichloro-5-fluoronicotinic acid, which can be selectively de-chlorinated at the 2-position.

An improved process for generating the dichlorinated precursor starts from methyl 2,6-dihydroxy-5-fluoronicotinate. This is converted in a single step to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride and a lithium reagent, which is then hydrolyzed to the acid.[4] This method offers higher yields and uses less expensive starting materials compared to older routes.[4]

A patented method describes the selective removal of the 6-chloro group from 2,6-dichloro-5-fluoro-nicotinates via catalytic hydrogenation.[5] This approach avoids harsh reagents and improves yield and scalability.[5]

Key Transformation: Selective Hydrogenation

dot graph "Selective_Hydrogenation_Workflow" { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12, label="Workflow for Selective Dechlorination", labelloc=t, pad="0.5", nodesep="0.5", ranksep="1"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} केंद Caption: Workflow for the synthesis of the target acid via selective dechlorination.

Section 2: Methodology I - Amide Bond Formation for Bioactive Derivatives

The carboxylic acid moiety is the most common handle for derivatization, typically through amide bond formation. This reaction is fundamental in creating APIs, as the amide bond is a key structural feature in many biological molecules. Direct condensation of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the acid must first be "activated." A reliable method is the conversion to an acyl chloride, which is highly reactive towards nucleophiles like primary and secondary amines.[6]

Principle of Activation and Coupling

The conversion of the carboxylic acid to 6-chloro-5-fluoronicotinoyl chloride is achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a potent electrophile. In the subsequent step, an amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A base, which can be a second equivalent of the reacting amine or a non-nucleophilic base like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct.[6]

Experimental Protocol: Two-Step Amide Synthesis

Part A: Synthesis of 6-Chloro-5-fluoronicotinoyl Chloride

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, ~2-3 eq) dropwise. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 6-chloro-5-fluoronicotinoyl chloride is a thermally sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.[6]

Part B: Amide Coupling with a Primary Amine (e.g., Aniline derivative)

  • Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)). One equivalent serves as the nucleophile, while the second acts as the HCl scavenger.[6]

  • Acyl Chloride Solution: Dissolve the crude acyl chloride from Part A in the same anhydrous solvent.

  • Coupling Reaction: Cool the amine solution in an ice bath (0°C). Slowly add the acyl chloride solution dropwise with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the amine hydrochloride salt precipitate.

    • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel.

Data Summary: Amide Coupling Parameters
ParameterValue / ConditionRationale & Expert Insight
Activation Reagent Thionyl Chloride (SOCl₂)Efficiently converts the acid to the highly reactive acyl chloride. Excess is easily removed by evaporation.
Amine Stoichiometry 2.0 equivalentsOne equivalent acts as the nucleophile, the second as a base to neutralize the HCl byproduct, driving the reaction to completion.
Solvent Anhydrous DCM or THFAprotic solvents that do not react with the acyl chloride intermediate.
Temperature 0°C to Room TempInitial cooling controls the exothermic reaction between the acyl chloride and amine, minimizing side reactions.
Workup Aqueous WashesRemoves unreacted starting materials, salts, and impurities, simplifying final purification.

Section 3: Methodology II - Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The chloro-substituent at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This powerful transformation forges a new carbon-carbon bond between the pyridine ring and an organoboron reagent (typically a boronic acid or ester), enabling the synthesis of biaryl and related structures common in APIs.[8][9]

Principle of the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinic acid derivative, forming a Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[8] While chlorides are less reactive, modern catalyst systems with specialized ligands can effectively activate them.[10]

  • Transmetalation: A base activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[7]

dot graph "Suzuki_Miyaura_Cycle" { layout=dot; graph [fontname="Arial", fontsize=12, label="Simplified Suzuki-Miyaura Catalytic Cycle", labelloc=t, pad="0.5", nodesep="0.5", ranksep="1"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} केंद Caption: The core catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask, add the this compound derivative (e.g., a methyl ester to avoid complications with the free acid) (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand. For less reactive chlorides, catalyst systems like Pd₂(dba)₃ with phosphine ligands (e.g., FcPPh₂) may be required.[10]

  • Solvent & Degassing: Add a solvent system, often a mixture like 1,4-dioxane/water or DME/water.[11] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110°C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Data Summary: Suzuki-Miyaura Parameters
ParameterValue / ConditionRationale & Expert Insight
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandThe choice of catalyst and ligand is crucial, especially for activating the C-Cl bond. Sterically hindered phosphine ligands often improve efficiency.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for the transmetalation step. K₃PO₄ is often effective for challenging couplings.[10]
Solvent Dioxane/H₂O, DME/H₂OThe aqueous component is often necessary for the base to function and to facilitate the transmetalation step.
Temperature 80-110°CHigher temperatures are generally required to drive the oxidative addition of the aryl chloride.
Atmosphere Inert (N₂ or Ar)Crucial for preventing the oxidation and deactivation of the Pd(0) catalyst.

Section 4: Methodology III - Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the presence of the fluoro and chloro substituents, makes the ring susceptible to nucleophilic attack. The chlorine atom at the 6-position can be displaced by a variety of nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr).[12] This provides a direct route to introduce heteroatom functionalities.

Principle of the SNAr Mechanism

Unlike SN1 or SN2 reactions at sp³ carbons, the SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[12][13]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted.

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The reaction is favored by strong electron-withdrawing groups on the aromatic ring and a good leaving group.

Experimental Protocol: SNAr with an Amine Nucleophile
  • Setup: In a sealable reaction vessel or round-bottom flask with a condenser, combine the this compound derivative (1.0 eq) and the amine nucleophile (e.g., morpholine, piperidine) (1.5-2.5 eq).

  • Solvent: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). In some cases, the reaction can be run neat using the amine as the solvent.

  • Base (Optional but Recommended): Add a non-nucleophilic base such as K₂CO₃ or Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to neutralize any generated HCl and drive the reaction forward.

  • Reaction: Heat the mixture to a temperature between 80°C and 150°C. The required temperature depends on the nucleophilicity of the amine and the reactivity of the substrate. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water to precipitate the product or to prepare for extraction.

    • If a solid precipitates, collect it by filtration, wash with water, and dry.

    • If no solid forms, extract the aqueous mixture several times with an organic solvent like ethyl acetate or DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Summary: SNAr Parameters
ParameterValue / ConditionRationale & Expert Insight
Nucleophile Amines, Alkoxides, ThiolatesStrong nucleophiles are required to initiate the attack on the electron-deficient ring.
Solvent Polar Aprotic (DMSO, DMF)These solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction.
Temperature 80-150°CThermal energy is required to overcome the activation barrier associated with disrupting the aromaticity of the ring.
Base K₂CO₃, DIPEAScavenges the acid formed during the reaction, preventing protonation of the nucleophile and improving yields.

Section 5: Analytical Characterization and Safety

Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions: this compound is an irritant.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

Application Notes and Protocols for 6-Chloro-5-fluoronicotinic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Heterocycle

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a proven method for optimizing the pharmacological profile of lead compounds. 6-Chloro-5-fluoronicotinic acid has emerged as a particularly valuable building block, offering a trifecta of reactive sites that can be selectively addressed to construct complex molecular architectures.[1] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the pyridine core is a common motif in a vast array of biologically active molecules.[2] This guide provides an in-depth analysis of the key reaction mechanisms involving this compound and delivers detailed, field-proven protocols for its application in common synthetic transformations.

Physicochemical Properties and Reactivity Analysis

A thorough understanding of the electronic properties of this compound is essential for predicting its reactivity and designing successful synthetic strategies. The pyridine ring is inherently electron-deficient compared to benzene. This effect is amplified by the inductive electron-withdrawing properties of the fluorine, chlorine, and carboxylic acid substituents, rendering the aromatic ring susceptible to nucleophilic attack.

Key Reactive Sites:

  • Carboxylic Acid (C3-position): This group is the primary handle for amide bond formation and esterification, allowing for the appendage of diverse side chains.

  • C6-Cl Bond: The chlorine atom is positioned para to the ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr).[3] It is also the primary site for palladium-catalyzed cross-coupling reactions.

  • C5-F Bond: The C-F bond is significantly stronger and less prone to substitution than the C-Cl bond, typically remaining intact under conditions used to functionalize the C6 position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 38186-86-6[4][5][6]
Molecular Formula C₆H₃ClFNO₂[4][7]
Molecular Weight 175.55 g/mol [4][6]
Physical Form Solid[6]
Boiling Point 314.17 °C (at 760 mmHg)[8]
Density 1.577 g/cm³[8]

Section 1: Amide Bond Formation via the Carboxylic Acid Group

The formation of an amide bond is one of the most fundamental transformations in pharmaceutical synthesis. Direct condensation of a carboxylic acid with an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[9] Therefore, the carboxylic acid must first be activated. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to minimize racemization and improve efficiency.[8][10]

Mechanism of EDC/HOBt Coupling

The reaction proceeds through a multi-step mechanism. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is rapidly converted to an HOBt-ester. The amine then displaces HOBt to form the stable amide bond, regenerating HOBt and producing a water-soluble urea byproduct derived from EDC.[9]

Visualization: Amide Coupling Workflow

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Purification start This compound + EDC + HOBt intermediate Activated HOBt-Ester Intermediate start->intermediate Formation of O-acylisourea, then ester product Final Amide Product intermediate->product Amine Attack amine Primary or Secondary Amine (R-NH₂) amine->product byproduct EDC-Urea Byproduct (Water-soluble) product->byproduct + workup Aqueous Workup (Acid/Base Washes) product->workup purify Column Chromatography workup->purify G pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar)(Cl) pd0->pd_complex 1 het_halide Ar-Cl (this compound) ox_add Oxidative Addition pd_r_complex L₂Pd(II)(Ar)(R) pd_complex->pd_r_complex 2 boronic R-B(OH)₂ (Boronic Acid) transmetal Transmetalation base Base (e.g., K₃PO₄) pd_r_complex->pd0 3 product Ar-R (Coupled Product) pd_r_complex->product red_elim Reductive Elimination

References

Application Notes and Protocols: Incorporation of 6-Chloro-5-fluoronicotinic Acid in PET Imaging Tracers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Nicotinic Acids in PET Tracer Development

Positron Emission Tomography (PET) has become an indispensable tool in modern medicine and drug development, offering non-invasive visualization of physiological and pathological processes at the molecular level. The power of PET lies in the design of highly specific radiotracers that can probe biological targets. Among the radionuclides of choice, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal physical and nuclear properties, including a convenient half-life of 109.7 minutes and low positron energy, which translates to high-resolution images.[1]

The incorporation of ¹⁸F into biomolecules, especially sensitive structures like peptides and antibodies, often necessitates the use of prosthetic groups or bifunctional labeling agents.[2][3] These small, pre-radiolabeled molecules can be conjugated to the biomolecule of interest under mild conditions, preserving its biological activity. Fluorinated nicotinic acids have emerged as a versatile class of prosthetic groups, offering a stable scaffold for ¹⁸F labeling and subsequent bioconjugation.

This technical guide focuses on the application of 6-Chloro-5-fluoronicotinic acid as a precursor for the synthesis of ¹⁸F-labeled prosthetic groups for PET tracer development. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical aspects of quality control for the successful implementation of this methodology in a research and drug development setting.

Scientific Rationale: Why this compound?

The choice of this compound as a starting material is predicated on established principles of nucleophilic aromatic substitution (SₙAr) for radiofluorination. The pyridine ring is an electron-deficient aromatic system, which is a prerequisite for facile SₙAr reactions. The presence of a halogen at the 6-position provides a site for the introduction of [¹⁸F]fluoride.

While direct nucleophilic substitution of a chloro group with [¹⁸F]fluoride is possible, the reactivity of halogens in SₙAr reactions on aromatic rings generally follows the order F > Cl > Br > I.[4][5] To enhance the efficiency and reproducibility of the radiofluorination step, the chloro group is often converted into a more potent leaving group, such as a trimethylammonium salt. This strategy significantly lowers the activation energy for the nucleophilic attack by [¹⁸F]fluoride, allowing for milder reaction conditions and higher radiochemical yields.

The carboxylic acid moiety of the nicotinic acid backbone serves as the handle for conjugation to biomolecules. It can be readily activated to form esters, such as N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) esters, which are highly reactive towards primary amines (e.g., lysine residues or the N-terminus of peptides) to form stable amide bonds.[3][6]

Experimental Workflow Overview

The overall process of incorporating this compound into a PET tracer can be systematically broken down into four key stages. Each stage requires careful execution and adherence to established quality control measures to ensure the final radiotracer is suitable for in vivo imaging studies.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Radiolabeling cluster_2 Stage 3: Bioconjugation cluster_3 Stage 4: Quality Control A This compound B Activation of Carboxylic Acid (e.g., NHS or TFP ester formation) A->B Coupling Agent C Conversion to Trimethylammonium Salt B->C Trimethylamine E Nucleophilic Substitution Reaction C->E Precursor D [¹⁸F]Fluoride Production & Activation D->E F Purification of Prosthetic Group E->F SPE H Conjugation Reaction F->H ¹⁸F-Prosthetic Group G Biomolecule (Peptide, etc.) G->H I Purification of ¹⁸F-Tracer H->I HPLC J Radiochemical Purity (HPLC, TLC) I->J K Molar Activity I->K L Sterility & Endotoxin Testing I->L

Figure 1: Overall experimental workflow for the incorporation of this compound into PET tracers.

Detailed Protocols

Part 1: Synthesis of the Radiolabeling Precursor

This protocol describes the conversion of this compound into an activated N-hydroxysuccinimide (NHS) ester followed by transformation into the trimethylammonium triflate salt, a highly effective precursor for nucleophilic ¹⁸F-fluorination.

Materials and Reagents:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylamine solution (in THF or as a gas)

  • Silver trifluoromethanesulfonate (Silver Triflate)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Protocol 1.1: Synthesis of this compound NHS ester

  • In a round-bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound NHS ester.

Protocol 1.2: Synthesis of the Trimethylammonium Precursor

  • Dissolve the this compound NHS ester (1 equivalent) in anhydrous acetonitrile in a pressure-rated vessel.

  • Add a solution of trimethylamine in THF (3-5 equivalents) or bubble trimethylamine gas through the solution.

  • Seal the vessel and heat at 60-80 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction to room temperature and evaporate the solvent.

  • To the crude product, add a solution of silver triflate (1.1 equivalents) in anhydrous acetonitrile to perform a counter-ion exchange.

  • Stir for 1-2 hours at room temperature.

  • Filter off the silver chloride precipitate.

  • Evaporate the solvent from the filtrate to yield the final trimethylammonium triflate precursor. Characterize by NMR and mass spectrometry.

Part 2: Automated [¹⁸F]Radiolabeling and Purification of the Prosthetic Group

This protocol details the synthesis of 6-[¹⁸F]Fluoro-5-fluoronicotinic acid NHS ester ([¹⁸F]SFPy) using an automated synthesis module. The "fluorination on the Sep-Pak" method is a mild and efficient approach that avoids the need for high temperatures.[6]

Materials and Reagents:

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab, IBA Synthera)

  • [¹⁸F]Fluoride in [¹⁸O]water from cyclotron

  • QMA (quaternary methylammonium) anion exchange cartridge

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) solution

  • Anhydrous acetonitrile

  • Trimethylammonium precursor from Part 1

  • Oasis MCX Plus cartridge for purification

  • Sterile vials and filters

Protocol 2.1: Synthesis of 6-[¹⁸F]Fluoro-5-fluoronicotinic acid NHS ester

  • Trapping [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge.

  • Elution and Drying: Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel of the synthesis module using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Evaporate the solvent to dryness under a stream of nitrogen and vacuum at elevated temperature (e.g., 110 °C). Repeat this step with anhydrous acetonitrile to ensure the [¹⁸F]fluoride is anhydrous.

  • Radiolabeling Reaction: Dissolve the trimethylammonium precursor (5-10 mg) in anhydrous acetonitrile or DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a moderate temperature (e.g., 40-80 °C) for 10-15 minutes.[3]

  • Purification of the Prosthetic Group: After cooling, dilute the reaction mixture with water and pass it through a pre-conditioned Oasis MCX Plus cartridge. The cartridge will retain the desired ¹⁸F-labeled prosthetic group while unreacted [¹⁸F]fluoride and the precursor pass through.

  • Elution: Wash the cartridge with water and then elute the purified 6-[¹⁸F]Fluoro-5-fluoronicotinic acid NHS ester with anhydrous acetonitrile into a clean collection vial.

Part 3: Bioconjugation to a Model Peptide

This section describes the conjugation of the purified ¹⁸F-prosthetic group to a model peptide containing a primary amine, such as a lysine residue.

Materials and Reagents:

  • Purified 6-[¹⁸F]Fluoro-5-fluoronicotinic acid NHS ester in acetonitrile

  • Model peptide (e.g., c(RGDfK)) dissolved in a suitable buffer (e.g., phosphate buffer, pH 8-9) or an organic solvent like DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column and a radioactivity detector

  • Mobile phases for HPLC (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)

  • C18 Sep-Pak cartridge for final formulation

Protocol 3.1: Peptide Conjugation

  • Evaporate the acetonitrile from the purified prosthetic group solution under a gentle stream of nitrogen.

  • Add the peptide solution (typically 1-2 mg in 100-200 µL of buffer or DMSO) to the dried prosthetic group.

  • Gently agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37-40 °C) for 15-30 minutes.

  • Quench the reaction by adding the HPLC mobile phase A.

  • Inject the entire reaction mixture onto the semi-preparative HPLC system for purification.

  • Collect the fraction corresponding to the ¹⁸F-labeled peptide, identified by its retention time and the radioactivity detector signal.

Protocol 3.2: Final Formulation

  • Dilute the collected HPLC fraction with sterile water.

  • Trap the ¹⁸F-labeled peptide on a pre-conditioned C18 Sep-Pak cartridge.

  • Wash the cartridge with sterile water to remove the HPLC solvents.

  • Elute the final radiotracer from the cartridge with a small volume of ethanol followed by sterile saline.

  • Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Rigorous quality control is paramount to ensure the safety and efficacy of the final PET tracer for preclinical or clinical use.[7][8]

Parameter Method Acceptance Criteria Rationale
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC> 95%Ensures that the detected PET signal originates from the desired tracer and not from radioactive impurities.[1]
Identity of Product Co-injection with a non-radioactive standard on HPLCRetention time of the radioactive peak matches that of the standard.Confirms the chemical identity of the synthesized radiotracer.
Molar Activity (Aₘ) Calculation based on total radioactivity and the molar amount of the product determined by UV-HPLC> 1 Ci/µmol (37 GBq/µmol)High molar activity is crucial to avoid pharmacological effects from the injected mass and to ensure high signal-to-noise ratios in PET images.
pH pH meter or pH strips4.5 - 7.5Ensures the final formulation is physiologically compatible for injection.
Residual Solvents Gas Chromatography (GC)Within pharmacopeia limits (e.g., < 410 ppm for acetonitrile)Limits the exposure to potentially toxic organic solvents used during the synthesis.
Sterility Incubation in culture mediaNo microbial growthEnsures the final product is free from microbial contamination for safe injection.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)Ensures the final product is free from fever-inducing pyrogens.

Troubleshooting and Expert Insights

  • Low Radiolabeling Yield:

    • Cause: Incomplete drying of [¹⁸F]fluoride. Water is a strong nucleophile and will compete with the precursor.

    • Solution: Ensure rigorous azeotropic drying. The use of a robust drying system in the automated module is critical.

  • Multiple Radioactive Peaks in HPLC:

    • Cause: Decomposition of the precursor or the prosthetic group under basic or high-temperature conditions. Hydrolysis of the active ester.

    • Solution: Use milder reaction conditions. The "fluorination on the Sep-Pak" method is advantageous here.[6] For conjugation, ensure the pH is not excessively high to prevent hydrolysis of the NHS/TFP ester.

  • Low Bioconjugation Efficiency:

    • Cause: Inactive peptide (e.g., oxidized), incorrect pH for the reaction, or hydrolysis of the prosthetic group before conjugation.

    • Solution: Confirm the purity and activity of the peptide. Optimize the conjugation pH (typically 8-9 for primary amines). Use the prosthetic group immediately after purification.

Conclusion

The use of this compound as a starting material provides a robust and versatile platform for the development of ¹⁸F-labeled PET tracers. By converting it into a highly reactive trimethylammonium precursor, efficient and mild radiofluorination can be achieved. The subsequent activation of the carboxylic acid allows for straightforward conjugation to a wide range of biomolecules. The detailed protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this valuable radiolabeling strategy, ultimately advancing the field of molecular imaging.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-fluoronicotinic acid (CFNA), a critical intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is curated from established literature and practical experience to ensure scientific integrity and operational success.

Section 1: Overview of Common Synthetic Routes

This compound is primarily synthesized via two main pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.

  • Selective Dechlorination: This route starts from the more readily available 2,6-dichloro-5-fluoronicotinic acid or its ester. A selective catalytic hydrogenation removes the chlorine atom at the 6-position.[1]

  • Hydrolysis of a Nitrile Precursor: This pathway involves the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile to its corresponding amide and then to the carboxylic acid.[2] Subsequent selective dechlorination can then be performed.

The following diagram illustrates these common pathways.

Synthesis_Routes cluster_0 Route 1: Selective Dechlorination cluster_1 Route 2: Nitrile Hydrolysis & Dechlorination A 2,6-Dichloro-5-fluoronicotinate B 6-Chloro-5-fluoronicotinate A->B Catalytic Hydrogenation (e.g., Raney Ni, Lindlar Cat.) C This compound B->C Alkaline Hydrolysis (e.g., NaOH, KOH) D 2,6-Dichloro-5-fluoronicotinonitrile E 2,6-Dichloro-5-fluoronicotinic Acid D->E Acid Hydrolysis (e.g., H2SO4) F This compound E->F Selective Hydrogenation Troubleshooting_Dechlorination start Low Yield in Selective Dechlorination q1 Is a base (e.g., triethylamine) being used? start->q1 sol1 Add a stoichiometric amount of base to neutralize HCl and protect catalyst. q1->sol1 No q2 What is the catalyst's condition and type? q1->q2 Yes sol1->q2 sol2 Use fresh, high-activity catalyst (e.g., 5% Raney Ni). Handle under inert conditions. q2->sol2 Old or non-optimal q3 Are reaction conditions (T, P) optimized? q2->q3 Fresh & appropriate sol2->q3 sol3 Systematically vary temperature (20-50°C) and pressure (1-5 atm) to find the optimal point. q3->sol3 No q4 Is over-reduction occurring? q3->q4 Yes sol3->q4 sol4 Monitor reaction closely via HPLC/GC. Stop reaction immediately upon consumption of starting material. q4->sol4 Yes end_node Yield Improved q4->end_node No sol4->end_node

References

Technical Support Center: Purification of 6-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Chloro-5-fluoronicotinic acid (CAS 38186-86-6). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to solve purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity and handling of this compound.

Q1: My synthesized this compound has a yellow or brownish tint. Is this normal and how can I remove the color?

A1: A yellow or brown discoloration in the crude product is a common issue, often arising from residual reagents or byproducts from the synthesis, particularly if nitric acid oxidation was involved in a related synthesis step.[1] While a slight tint may not always indicate significant impurity, achieving high purity for pharmaceutical applications requires its removal.

The color can typically be removed by two main methods:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (e.g., Darco G-60) to the hot solution can adsorb colored impurities.[1] The carbon is then removed by hot filtration.

  • Recrystallization: A single, well-optimized recrystallization is often sufficient to yield a colorless or white solid. For stubborn cases, a preliminary melt of the crude product before recrystallization can sometimes improve the efficiency of color removal.[1]

Q2: What are the most common impurities I should expect?

A2: Impurities are highly dependent on the synthetic route. However, some common classes include:

  • Unreacted Starting Materials: If synthesized via hydrolysis of 6-chloro-5-fluoronicotinonitrile (CAS 1020253-14-8)[2], this nitrile is a likely impurity if the reaction is incomplete.[3]

  • Hydrolysis Intermediates: The corresponding amide (6-chloro-5-fluoronicotinamide) can be present as a byproduct of incomplete nitrile hydrolysis.

  • Over-chlorination Products: In syntheses involving chlorinating agents like phosphorus oxychloride, byproducts with additional chlorine atoms on the pyridine ring can form. For example, in the synthesis of a related compound, 2,4,6-trichloro-3-cyano-5-fluoropyridine was identified as a byproduct.[4]

  • Dehalogenated Species: Depending on the reaction conditions (e.g., catalytic hydrogenation), impurities where the chloro group has been replaced by hydrogen may be present.

Q3: What is the recommended storage condition for this compound?

A3: The compound should be stored under an inert atmosphere at room temperature. This prevents potential degradation from atmospheric moisture and reactive gases.

Section 2: Purification Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific purification challenges.

Initial Purity Assessment Workflow

Before attempting purification, it is critical to assess the purity of your crude material and identify the nature of the impurities. This informs the selection of the most effective purification strategy.

G cluster_start Purity Assessment cluster_analysis Impurity Profile cluster_purification Purification Strategy Start Crude Product TLC_HPLC Analyze by TLC/HPLC & NMR/LC-MS Start->TLC_HPLC Impurity_Type Identify Impurity Type TLC_HPLC->Impurity_Type Recrystallize Recrystallization or Acid-Base Precipitation Impurity_Type->Recrystallize  Starting Material or  Single Major Byproduct Column Column Chromatography Impurity_Type->Column Multiple Impurities with Different Polarities Prep_HPLC Preparative HPLC Impurity_Type->Prep_HPLC  Closely-related Impurities  (e.g., isomers) Final Pure Product (>99%) Recrystallize->Final Column->Final Prep_HPLC->Final

Caption: Initial workflow for assessing purity and selecting a purification method.

Problem 1: Low purity after initial synthesis; TLC shows multiple spots.

  • Likely Cause: Incomplete reaction, formation of multiple side products, or degradation. Incomplete reactions are a primary cause of low yields and purity.[3]

  • Troubleshooting Steps:

    • Identify the Spots: If possible, use co-spotting with your starting material on a TLC plate to identify if it is a major contaminant. Use LC-MS to get the mass of the major impurities, which can help identify their structure.

    • Select Purification Method:

      • Column Chromatography: If the impurities have significantly different polarities from your product (as determined by TLC), column chromatography is the most effective method.[5] A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is a good starting point.

      • Acid-Base Purification: If the main impurities are neutral (e.g., unreacted nitrile or chlorinated byproducts), an acid-base extraction/precipitation is highly effective. See Protocol 2 for a detailed method. This technique leverages the acidic nature of your product to separate it from non-acidic contaminants.

Problem 2: Product fails to crystallize during recrystallization.

  • Likely Cause: The solvent is too good for your compound (it remains highly soluble even at low temperatures), the solution is not sufficiently concentrated, or the presence of impurities is inhibiting crystal formation.

  • Troubleshooting Steps:

    • Increase Concentration: Reduce the volume of the solvent by evaporation and attempt to cool again.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previous pure batch.

    • Change Solvent System: If the product is "oiling out" instead of crystallizing, it indicates the solvent is not ideal. Add a miscible "anti-solvent" (a solvent in which your product is poorly soluble) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly. For this compound, a mixed solvent system like Ethanol/Water or Methanol/Water could be effective.

Problem 3: Yield is very low after purification.

  • Likely Cause: Significant material loss can occur during purification steps, especially with multiple recrystallizations.[3]

  • Troubleshooting Steps:

    • Optimize Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excessive solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Analyze the Mother Liquor: After filtering your crystals, concentrate the mother liquor and analyze it by TLC. If a significant amount of product is present, you can perform a second crystallization to recover more material.

    • Check pH in Acid-Base Precipitation: When re-precipitating the acid from its salt solution, ensure the pH is sufficiently acidic (pH 1-2) to cause complete precipitation.[6] Incomplete acidification will leave product dissolved as the carboxylate salt.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step instructions for common purification techniques.

Protocol 1: Recrystallization from an Aqueous System

This method is suitable when impurities are either much more or much less soluble in water than the product.

  • Solvent Selection: Test the solubility of a small sample of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen solvent (e.g., water) to the flask and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Precipitation

This is a highly effective method for separating the acidic product from neutral or basic impurities. The process is based on a procedure described for the closely related 2,6-dichloro-5-fluoronicotinic acid.[6]

G cluster_protocol Acid-Base Purification Workflow Start Crude Product (in Beaker) Step1 Dissolve in aqueous base (e.g., Na2CO3 solution) to form water-soluble salt Start->Step1 Step2 Filter to remove any insoluble neutral impurities Step1->Step2 Step3 Transfer filtrate to a clean flask Step2->Step3 Step4 Slowly add acid (e.g., HCl) with stirring until pH 1-2 Step3->Step4 Step5 Pure product precipitates out of solution Step4->Step5 Step6 Isolate by vacuum filtration, wash with cold water, and dry Step5->Step6 End Pure 6-Chloro-5-fluoronicotinic Acid Step6->End

Caption: Workflow for purification using acid-base chemistry.

  • Dissolution in Base: Dissolve the crude this compound in water containing a stoichiometric amount of a base, such as sodium carbonate or sodium hydroxide, at room temperature or with gentle warming (e.g., 30°C).[6] Stir until a clear solution is obtained. This converts the acid to its highly water-soluble sodium salt.

  • Filtration of Impurities: Any neutral organic impurities (like unreacted nitrile) will not dissolve. Filter the basic solution to remove these insoluble materials.

  • Re-precipitation: Transfer the clear filtrate to a new beaker and cool it in an ice bath. While stirring efficiently, add an acid like 10% aqueous hydrochloric acid dropwise. The this compound will begin to precipitate. Continue adding acid until the pH of the solution is between 1 and 2.[6]

  • Isolation: Allow the suspension to stir in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the white, purified solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the product under vacuum to a constant weight. This method can yield products with purity exceeding 99%.[6]

Data Summary Table
ParameterValueReference
Chemical Formula C₆H₃ClFNO₂[7]
Molecular Weight 175.55 g/mol [7]
Physical Form Solid
CAS Number 38186-86-6
Boiling Point 314.17 °C at 760 mmHg[8]
Storage Inert atmosphere, room temp.

References

Technical Support Center: Optimizing Synthesis of 6-Chloro-5-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-chloro-5-fluoronicotinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Core Synthesis and Reaction Optimization

Question 1: I am experiencing low yields in the synthesis of this compound from its corresponding nitrile. What are the likely causes and how can I improve the yield?

Low yields during the hydrolysis of 6-chloro-5-fluoronicotinonitrile can stem from several factors, including incomplete reaction, degradation of the product, or the formation of byproducts. Here’s a systematic approach to troubleshoot this critical step:

  • Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid requires carefully controlled conditions.

    • Causality: Insufficient reaction time or temperature can lead to incomplete conversion. The stability of the starting material and product at the reaction temperature is a key consideration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A gradual increase in reaction time or temperature may be necessary. However, be cautious of potential side reactions at elevated temperatures.[1]

  • Reaction Parameters: The choice of acid and its concentration are critical.

    • Causality: Concentrated sulfuric acid is often used for this hydrolysis. The ratio of acid to the nitrile and the subsequent dilution with water are crucial for driving the reaction to completion while minimizing degradation.

    • Solution: A common procedure involves heating the nitrile in 96% sulfuric acid, followed by controlled addition of water to maintain a specific acid concentration and temperature.[2] This two-stage process helps to first form the amide intermediate, which then hydrolyzes to the carboxylic acid.

  • Side Reactions: The presence of other reactive functional groups can lead to unwanted byproducts.

    • Causality: The pyridine ring is susceptible to various reactions under harsh acidic and high-temperature conditions.

    • Solution: Maintain strict temperature control throughout the reaction. The addition of water should be done carefully to manage the exothermic reaction and prevent localized overheating.

Question 2: My primary challenge is the formation of impurities, particularly over-halogenated species, during the synthesis of this compound. How can I minimize these byproducts?

The formation of multi-halogenated byproducts is a common issue in the synthesis of halogenated pyridines. For instance, when preparing 2,6-dichloro-5-fluoronicotinic acid, the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine has been reported as a significant byproduct.[3]

  • Reagent Selection and Stoichiometry:

    • Causality: Using an excess of the halogenating agent (e.g., phosphorus oxychloride and phosphorus pentachloride) can lead to over-halogenation.

    • Solution: Carefully control the stoichiometry of the halogenating agents. It is often beneficial to use the minimum amount required for the desired transformation.

  • Reaction Temperature and Time:

    • Causality: Higher temperatures and longer reaction times can promote further halogenation of the pyridine ring.

    • Solution: Optimize the reaction temperature and time by monitoring the reaction progress. Aim for the lowest possible temperature and shortest time that allows for complete conversion of the starting material.

  • Alternative Synthetic Routes:

    • Causality: Some synthetic pathways are inherently more prone to side reactions.

    • Solution: Consider alternative routes that offer better selectivity. For example, a process starting from a 2,6-dihydroxy-5-fluoronicotinate and using phosphorus oxychloride in the presence of a lithium reagent has been shown to provide higher yields and fewer byproducts.[3]

Section 2: Purification and Analysis

Question 3: What are the most effective methods for purifying crude this compound?

Effective purification is crucial to obtain a high-purity product suitable for downstream applications. The choice of method depends on the nature of the impurities.

  • Recrystallization:

    • Causality: This is a powerful technique for removing solid impurities with different solubility profiles.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol) at an elevated temperature to form a saturated solution.[4]

      • If colored impurities are present, treat the hot solution with activated carbon.

      • Filter the hot solution to remove insoluble impurities and the activated carbon.

      • Allow the solution to cool slowly to induce crystallization of the pure product.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Acid-Base Extraction:

    • Causality: This method is effective for separating the acidic product from non-acidic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract the organic solution with an aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

      • Collect the precipitate by filtration, wash with cold water, and dry.

  • Column Chromatography:

    • Causality: This technique is suitable for separating compounds with different polarities.

    • Protocol: While effective, it is often less practical for large-scale purifications of the final acid product but can be very useful for purifying intermediates. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Question 4: How can I confirm the identity and purity of my synthesized this compound derivatives?

A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms. For fluorinated compounds, ¹⁹F NMR is also highly informative.

    • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. By using a suitable column and mobile phase, you can separate the desired product from any impurities and quantify their relative amounts.

    • Gas Chromatography (GC): For volatile derivatives, GC can be used for purity analysis.

  • Physical Properties:

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.[3]

Analytical Technique Information Provided
¹H NMRProton environment and connectivity
¹³C NMRCarbon skeleton
¹⁹F NMRFluorine environment
Mass SpectrometryMolecular weight and fragmentation
HPLCPurity and quantification of impurities
Melting PointPurity of solid compounds

Experimental Workflows and Diagrams

Workflow for Troubleshooting Low Yield

This diagram outlines a systematic approach to diagnosing and resolving low yield issues during the synthesis of this compound derivatives.

Caption: A logical workflow for troubleshooting low product yield.

General Synthetic Pathway

This diagram illustrates a common synthetic route to this compound.

Synthetic_Pathway Start 2,6-dichloro-5-fluoronicotinonitrile Intermediate Selective Dechlorination Start->Intermediate e.g., Catalytic Hydrogenation Product 6-chloro-5-fluoronicotinonitrile Intermediate->Product Final_Product Hydrolysis Product->Final_Product H2SO4, H2O Acid This compound Final_Product->Acid

Caption: A generalized synthetic pathway.

References

Safe handling procedures and safety data for 6-Chloro-5-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-5-fluoronicotinic Acid

Welcome to the technical support guide for this compound (CAS No: 38186-86-6). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling in a laboratory setting. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Section 1: Safety Data & Hazard Communication

This section provides a summary of the key safety data and hazard information. Understanding these properties is the foundation of safe laboratory practice.

Q1: What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6] It is harmful if swallowed.[7] Always consult the Safety Data Sheet (SDS) before starting any experiment.

Q2: Can you provide a summary of the GHS classification for this compound?

Certainly. The Globally Harmonized System (GHS) classification provides a standardized way to understand the hazards. The information is summarized in the table below.

GHS ClassificationHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4][8]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][4][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][3][4][8]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7]

GHS Pictogram:

alt text

Signal Word:Warning [1]

Section 2: Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain the integrity of the chemical. This section outlines the necessary protocols.

Q3: What are the essential personal protective equipment (PPE) requirements for handling this solid compound?

Due to its irritant nature, a comprehensive PPE strategy is required. This is not just a recommendation; it's a necessary precaution to prevent chemical contact.

  • Hand Protection : Wear protective gloves, such as nitrile rubber gloves. Always inspect gloves for tears or holes before use.[1][2]

  • Eye and Face Protection : Use chemical safety goggles or glasses.[1][2] If there is a risk of splashing or generating dust, a face shield should also be worn.[1]

  • Skin and Body Protection : A lab coat or other suitable protective clothing is mandatory to prevent skin contact.[1][2] Safety shoes are also recommended.[1]

  • Respiratory Protection : If working in an area with inadequate ventilation or if dust is generated, use a NIOSH/MSHA approved respirator.[1][6]

Q4: What is the standard workflow for safely weighing and preparing a solution of this compound?

Following a systematic workflow minimizes the risk of exposure. The diagram below illustrates the key steps. The causality is clear: each step is designed to contain the solid powder and prevent inhalation or skin contact.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Workspace (Fume Hood, Spill Kit Ready) A->B C 3. Gather Materials (Spatula, Weigh Paper, Beaker) B->C D 4. Tare Balance C->D E 5. Carefully Transfer Solid (Use Spatula, Avoid Dust) D->E F 6. Weigh Desired Amount E->F G 7. Add Solid to Solvent (Slowly, with Stirring) F->G H 8. Securely Close Container G->H I 9. Clean Workspace & Utensils H->I J 10. Dispose of Waste Properly I->J K 11. Doff PPE & Wash Hands J->K

Caption: Workflow for Safely Handling this compound.

Q5: What are the correct storage conditions for this reagent?

To ensure the stability and purity of this compound, specific storage conditions must be met.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen).[1][9] This prevents potential degradation from atmospheric moisture or oxygen.

  • Temperature : Keep in a dry, cool, and well-ventilated place at room temperature.[1][3][9]

  • Container : The container must be kept tightly closed to prevent contamination and absorption of moisture.[1][2][3][10]

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[1][3][11]

Section 3: Emergency Procedures & First Aid

In the event of an accident, a quick and informed response is crucial. This section provides clear instructions for emergency situations.

Q6: What are the immediate first aid steps for different types of exposure?

Rapid response can significantly mitigate the effects of exposure. Follow these steps while seeking immediate medical advice.[1]

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[1][3][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3][6]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][3][10] If skin irritation occurs, get medical advice.[2][10]

  • Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[1][2][3] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[1][2][3]

  • Ingestion : Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.[1]

G node_action node_action Exposure Exposure Event Inhalation Inhalation? Exposure->Inhalation Skin Skin Contact? Inhalation->Skin No Action_Inhale Move to Fresh Air Seek Medical Attention Inhalation->Action_Inhale Yes Eyes Eye Contact? Skin->Eyes No Action_Skin Wash with Soap & Water Remove Contaminated Clothing Skin->Action_Skin Yes Ingestion Ingestion? Eyes->Ingestion No Action_Eyes Rinse with Water (15 min) Seek Medical Attention Eyes->Action_Eyes Yes Action_Ingest Rinse Mouth DO NOT Induce Vomiting Seek Medical Attention Ingestion->Action_Ingest Yes

Caption: First Aid Decision Flowchart for Accidental Exposure.

Q7: How should I handle a small spill of the solid material?

For a small spill, the priority is to prevent the powder from becoming airborne.

  • Evacuate : Evacuate unnecessary personnel from the immediate area.[1]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Carefully sweep up the solid material.[3][11] Avoid generating dust.[4][8] Using a HEPA-filtered vacuum is a preferred method for cleanup.

  • Dispose : Place the collected material into a suitable, sealed container for disposal.[3][11]

  • Decontaminate : Clean the spill area thoroughly.

  • PPE : Do not attempt to clean a spill without the appropriate personal protective equipment.[1]

Q8: What happens when this compound is involved in a fire?

While the material itself is not highly flammable, thermal decomposition will generate hazardous gases.[1] Firefighters should wear self-contained breathing apparatus.[3]

  • Hazardous Decomposition Products : Expect the release of carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[1][3]

  • Suitable Extinguishing Media : Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray appropriate for the surrounding fire.[1]

Section 4: Experimental Troubleshooting & FAQs

Even with careful planning, experiments can encounter issues. This section addresses common problems and questions related to the use of this compound.

Q9: I am having difficulty dissolving the compound. What solvents are recommended?

This compound is a solid at room temperature.[9] While specific solubility data is not widely published, its structure as a carboxylic acid on a pyridine ring suggests it will be more soluble in polar organic solvents. For reactions, solvents like pyridine, as mentioned in synthesis protocols for related compounds, could be effective.[12] For purification or extraction, ethyl acetate (EtOAc) has been shown to be effective.[12] It is advisable to perform a small-scale solubility test with your intended solvent system before proceeding with a large-scale reaction.

Q10: My reaction yield is lower than expected. What are some potential causes?

Low yields can stem from several factors related to this specific reagent:

  • Reagent Purity : Commercially available this compound may have a purity of around 95%.[9] Impurities can interfere with the reaction. Consider verifying the purity of your starting material via techniques like NMR or HPLC.

  • Moisture Sensitivity : Although not explicitly stated, the recommendation to store under an inert atmosphere suggests some sensitivity to moisture.[1][9] Ensure your reaction is performed under anhydrous conditions if you are using moisture-sensitive reagents or catalysts.

  • Reaction Temperature : Some reactions involving related nicotinic acids require heating to high temperatures (e.g., 100°C) to proceed effectively.[12] If you are running the reaction at room temperature, a lack of thermal energy may be the cause of low conversion.

  • Hydrolysis of Chloro Group : Halogens on pyridine rings can be susceptible to hydrolysis, especially at the 2 and 6 positions, under certain conditions (e.g., strong base or prolonged heating in aqueous media).[13] This could lead to the formation of unwanted byproducts.

Q11: The workup and purification of my reaction mixture are proving difficult. Any suggestions?

Based on a documented synthesis of this compound, a specific workup procedure is recommended.[12]

  • Quenching : If strong oxidizing agents like potassium permanganate are used, the reaction should be carefully quenched with a reducing agent like sodium thiosulfate (Na2S2O3).[12]

  • Acidification & Extraction : After quenching and filtering any solids, the aqueous filtrate should be acidified (e.g., to pH 2 with HCl).[12] This protonates the carboxylic acid, making it less water-soluble and more extractable into an organic solvent like ethyl acetate.

  • Chromatography : If simple extraction does not yield a pure product, purification by silica gel chromatography may be necessary. A gradient elution from nonpolar to more polar solvent systems (e.g., petroleum ether-EtOAc) can be effective for separating the desired product from impurities.[12]

References

Strategies to minimize byproduct formation in reactions with 6-Chloro-5-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-fluoronicotinic acid (CAS 38186-86-6). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this versatile pyridine-based building block. Our goal is to provide you with a deep understanding of the potential side reactions and offer field-proven strategies to maximize your desired product yield and purity. This document moves beyond simple protocols to explain the 'why' behind each recommendation, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We have structured this guide into common reaction classes where byproducts are frequently encountered.

Section 1: Amide Bond Formation (Amidation)

Amide coupling is one of the most common applications for this compound. While seemingly straightforward, several pitfalls can lead to complex product mixtures.

Question 1.1: My amide coupling reaction with a primary/secondary amine is low-yielding and I observe multiple unknown spots on my TLC/LC-MS. What is happening?

Answer: This is a classic issue stemming from the dual reactivity of the starting material and the nucleophilicity of the amine. Besides the desired amidation, your amine can act as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the chlorine atom at the C6 position. This becomes particularly problematic at elevated temperatures or with extended reaction times.

Potential Byproducts:

  • SNAr Adduct: 6-(Alkylamino)-5-fluoronicotinic acid or its corresponding amide.

  • Unreacted Starting Material: Due to consumption of the amine in the side reaction.

Core Strategy: Kinetic vs. Thermodynamic Control The key is to favor the kinetically faster amide bond formation over the slower, often thermodynamically favored, SNAr reaction.

Troubleshooting Protocol: Two-Step, Low-Temperature Activation

  • Activation (Step 1):

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF (1-2 drops) can be added if using oxalyl chloride.[1]

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring the cessation of gas evolution.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. This intermediate is moisture-sensitive and should be used immediately.

  • Coupling (Step 2):

    • Dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cold amine solution.

    • Maintain the reaction temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC/LC-MS.

Causality: By converting the carboxylic acid to a highly reactive acyl chloride at low temperature, you create a powerful electrophile.[1] The subsequent reaction with the amine is extremely fast, even at 0 °C, significantly outcompeting the much slower SNAr reaction. The non-nucleophilic base is crucial for scavenging the HCl generated without competing with the primary amine.[1]

Question 1.2: I'm using a carbodiimide coupling reagent (DCC/EDC) and getting a poor yield and/or difficult-to-remove byproducts. How can I improve this?

Answer: Carbodiimide couplings, while common, can be inefficient for electron-deficient acids and are prone to side reactions.

Common Issues & Byproducts:

  • N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which halts the reaction.

  • Insoluble Urea Byproduct: With DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents, complicating purification.

  • Epimerization: If your amine has a chiral center, racemization can occur.

Core Strategy: Use of Additives or Switching to Modern Coupling Reagents

The most reliable solution is to use an additive that traps the O-acylisourea intermediate to form a more stable, yet highly reactive, active ester. Alternatively, modern uronium- or phosphonium-based reagents bypass these issues.

Data Summary: Coupling Reagent Comparison

Reagent SystemCommon ByproductRelative SpeedRacemization RiskWorkup Difficulty
EDC onlyN-acylureaModerateModerateModerate
DCC onlyDicyclohexylurea (DCU)ModerateModerateHigh (filtration)
EDC / HOBtHOBt-relatedFastLowEasy (water-soluble)
HATU / DIPEATetramethylureaVery FastVery LowEasy (water-soluble)
T3P® / PyridinePhosphonic acid anhydrideFastLowEasy (water-soluble)

Recommended Protocol: HATU-Mediated Coupling

  • Under an inert atmosphere, dissolve this compound (1.0 eq), your amine (1.1 eq), and HATU (1.1 eq) in an anhydrous polar aprotic solvent like DMF or NMP.

  • Cool the mixture to 0 °C.

  • Add DIPEA (2.5 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-12 hours, monitoring by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine to remove DMF and byproducts.

Causality: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This species is less prone to side reactions than the O-acylisourea from carbodiimides and reacts rapidly with the amine to form the desired amide with minimal risk of racemization.[1]

Workflow: Choosing an Amide Coupling Strategy

G start Start: Amide Synthesis with This compound q_amine Is the amine precious or sterically hindered? start->q_amine acyl_chloride Use Acyl Chloride Method (Low Temp, Two-Step) q_amine->acyl_chloride No coupling_reagent Use Modern Coupling Reagent (e.g., HATU, T3P®) q_amine->coupling_reagent Yes q_scale Is this a large-scale (>10g) reaction? coupling_reagent->q_scale t3p Consider T3P® (cost-effective, easy workup) q_scale->t3p Yes hatu HATU is reliable for lab-scale and difficult couplings q_scale->hatu No

Caption: Decision workflow for amide coupling.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the fluorine and carboxylic acid groups, makes the chlorine at C6 a good leaving group for SNAr.

Question 2.1: I am trying to displace the C6-Chloro group with a nucleophile (e.g., an alkoxide or amine), but I'm getting a mixture of products, including one where the fluorine seems to have reacted.

Answer: While the C6-chloro position is the primary site of attack, the C5-fluoro position can also undergo substitution, especially under forcing conditions (high temperature, strong base). The relative reactivity depends on the nature of the nucleophile and the stability of the Meisenheimer intermediate.

Core Strategy: Control of Temperature and Stoichiometry

Minimizing the formation of the C5-substituted byproduct requires careful control over reaction conditions to exploit the kinetic preference for displacement of chlorine.

Troubleshooting Protocol: Controlled SNAr with an Amine

  • Combine this compound (1.0 eq) and the desired amine nucleophile (1.5 - 2.5 eq) in a polar aprotic solvent such as NMP or DMSO in a sealed vessel.

  • Add a suitable base, such as K₂CO₃ or DIPEA (2.0 - 3.0 eq).

  • Heat the reaction to a carefully controlled temperature, starting at 80-100 °C. Higher temperatures (>120 °C) increase the risk of the C5-fluoro substitution.

  • Monitor the reaction progress closely by HPLC. Aim for full consumption of the starting material without letting the reaction stir for an unnecessarily long time at high temperature after completion.

  • Upon completion, cool the reaction, dilute with water, and acidify with HCl to precipitate the product.

Causality: The chlorine atom is generally a better leaving group than fluorine in SNAr reactions under many conditions, but this preference can be eroded at high temperatures.[2] By using the minimum temperature and time required for the reaction to proceed, you favor the kinetically preferred displacement of the C6-chloro group.

SNAr Byproduct Formation Pathway

G SM This compound Route_Cl Attack at C6 (Kinetically Favored) SM->Route_Cl Route_F Attack at C5 (Requires More Energy) SM->Route_F Nu Nucleophile (Nu⁻) Prod_Cl Desired Product (C6-Nu Substituted) Prod_F Byproduct (C5-Nu Substituted) Route_Cl->Prod_Cl Route_F->Prod_F

Caption: Competing SNAr reaction pathways.

Section 3: Thermal Stability & Decarboxylation

Question 3.1: After heating my reaction mixture above 150 °C for an extended period, I isolated a significant amount of a neutral, lower molecular weight byproduct. What is it?

Answer: You are likely observing thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). The resulting byproduct is 2-Chloro-3-fluoropyridine. Nicotinic acids are known to undergo decarboxylation, often facilitated by heat and sometimes by metal catalysts.[3][4]

Core Strategy: Temperature Limitation

This is a simple but critical parameter. If your desired reaction requires high temperatures, consider if an alternative, lower-temperature method exists.

Preventative Measures:

  • Maximum Temperature: Avoid exceeding 140-150 °C for prolonged periods if the carboxylic acid moiety needs to be preserved.

  • Reaction Time: Minimize reaction time at elevated temperatures. Once the reaction is complete by in-process controls, begin workup immediately.

  • Protecting Groups: If high temperatures are unavoidable for a specific transformation on the ring, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are significantly more thermally stable. The acid can be regenerated later via hydrolysis under controlled, non-thermal conditions.[5]

Mechanism of Decarboxylation Decarboxylation of heteroaromatic carboxylic acids can proceed through a zwitterionic intermediate, which is stabilized by the pyridine nitrogen.[6] High temperatures provide the necessary activation energy to break the C-C bond.

Section 4: Hydrolytic Stability

Question 4.1: I am performing a reaction under basic aqueous conditions (e.g., ester saponification with NaOH) and I am forming a new, more polar byproduct.

Answer: The C6-chloro group is susceptible to hydrolysis under basic conditions, especially with heating, leading to the formation of 6-Hydroxy-5-fluoronicotinic acid, which exists in its more stable pyridone tautomeric form.[7]

Core Strategy: Milder Hydrolysis Conditions

To hydrolyze an ester without affecting the C6-chloro group, avoid harsh conditions like high concentrations of NaOH or high temperatures.

Recommended Protocol: Controlled Ester Saponification

  • Dissolve the methyl or ethyl ester of this compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 eq) as a 1M aqueous solution.

  • Stir the reaction at room temperature. LiOH is often effective at room temperature where NaOH might require heating.[5]

  • Monitor the reaction carefully by TLC/LC-MS. The hydrolysis is typically complete within 2-6 hours.

  • Once the starting material is consumed, carefully acidify the mixture with 1N HCl to a pH of 3-4 to precipitate the desired carboxylic acid.

Causality: LiOH is a strong base, but the reaction can often be driven to completion at room temperature, minimizing the thermal energy available to overcome the activation barrier for the competing SNAr hydrolysis reaction at the C6 position.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 6-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for pharmaceutical intermediates like 6-Chloro-5-fluoronicotinic acid is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this key building block, offering insights into the rationale behind method selection and detailed experimental protocols.

The Critical Role of Purity in Drug Synthesis

This compound is a halogenated pyridine derivative frequently utilized in the synthesis of complex pharmaceutical compounds. Impurities, which can arise from starting materials, byproducts of synthesis, or degradation, can have a significant impact on the manufacturing process and the final drug product's safety and effectiveness.[2][3] Therefore, robust and reliable analytical methods are essential for impurity profiling, which involves the detection, identification, and quantification of these unwanted substances.[2][3]

Orthogonal Approaches for Comprehensive Purity Analysis

A multi-faceted approach, employing several analytical techniques that rely on different chemical and physical principles, is the most robust strategy for a comprehensive purity assessment. This guide will explore the application of chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Techniques: The Gold Standard for Separation

Chromatography is a cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.[2][4] Its versatility allows for the separation of a wide range of impurities with varying polarities.

Principle of Separation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The main compound and its impurities are separated based on their relative hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for separating pyridine derivatives.[4]

  • Mobile Phase: A gradient elution is often employed to effectively separate impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the pyridine nitrogen, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more nonpolar impurities.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25-30 °C to ensure reproducible retention times.[4]

  • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb, often around 250-275 nm.[4][5] A DAD allows for the acquisition of UV spectra, which can aid in peak identification and purity assessment.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable diluent, such as the initial mobile phase composition.

Gas Chromatography (GC)

For volatile impurities that may be present, Gas Chromatography is an invaluable tool.[2][6] While this compound itself has low volatility, GC is excellent for detecting residual solvents or volatile byproducts from the synthesis.[7]

Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. The sample is vaporized and carried through the column by an inert gas (the mobile phase).

Experimental Protocol: Headspace GC-MS for Volatile Impurities

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and a headspace autosampler. The MS detector provides both quantification and identification of the impurities.[8]

  • Column: A mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for a broad range of volatile organic compounds.[8]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature ramp is used to elute compounds with different boiling points. For example, starting at 40°C and ramping up to 250°C.

  • Injector: Headspace injection is used to introduce only the volatile components of the sample into the GC system.

  • Detector: Mass Spectrometer operating in electron ionization (EI) mode. The resulting mass spectra can be compared to libraries for impurity identification.

  • Sample Preparation: A weighed amount of the this compound sample is placed in a headspace vial and heated to a specific temperature to allow volatile impurities to partition into the gas phase above the sample.

Spectroscopic Techniques: Unveiling Molecular Structure

Spectroscopic techniques provide crucial information about the chemical structure of the main compound and can be used to identify and characterize impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[9] For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[9][10][11][12]

Principle of Analysis: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of structural information. ¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[10][11][12]

Experimental Protocol: Multi-nuclear NMR for Structural Confirmation and Impurity Identification

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons in the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • ¹⁹F NMR: To specifically observe the fluorine-containing components of the sample. The presence of unexpected signals can indicate fluorinated impurities.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between different atoms in the molecule and aid in the structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

Mass Spectrometry (MS)

Often coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides information about the molecular weight of the compound and its impurities.[13][14] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown impurity, which is invaluable for its identification.[3][13]

Principle of Analysis: MS ionizes molecules and then separates the ions based on their mass-to-charge ratio. The resulting mass spectrum shows the distribution of these ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.[15] While not typically used for quantitative purity assessment, it is an excellent tool for confirming the identity of the main compound and detecting the presence of impurities with different functional groups.

Principle of Analysis: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups. The FTIR spectrum of nicotinic acid, for example, shows characteristic peaks for C-H, O-H, C=O, and C=N bonds.[15][16][17]

Thermal Analysis: Assessing Absolute Purity
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the absolute purity of a crystalline organic compound.[1][18][19][20][21]

Principle of Purity Determination: The presence of impurities depresses and broadens the melting point of a substance. By analyzing the shape of the melting endotherm in a DSC experiment, the mole fraction of impurities can be calculated using the van't Hoff equation.[21] This method is particularly useful for compounds that are at least 98% pure and exhibit a sharp melting point without decomposition.[1]

Experimental Protocol: Purity Determination by DSC

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the crystalline sample (1-3 mg) is hermetically sealed in an aluminum pan.[21]

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.

  • Analysis: The onset temperature and the shape of the melting peak are analyzed to calculate the purity.

Comparison of Purity Assessment Techniques
TechniquePrincipleAdvantagesLimitationsPrimary Application for this compound
HPLC Differential partitioning between stationary and mobile phasesHigh resolution, quantitative, versatile for non-volatile compoundsRequires reference standards for impurity identification and quantificationPrimary method for quantitative purity and impurity profiling.
GC-MS Separation based on volatility and interaction with stationary phaseExcellent for volatile impurities, provides identification through mass spectraNot suitable for non-volatile compounds like the parent acidAnalysis of residual solvents and volatile synthetic byproducts.
NMR Nuclear magnetic resonance of atomic nucleiProvides detailed structural information, non-destructiveLower sensitivity compared to chromatographic methods for trace impuritiesStructural confirmation of the main compound and identification of major impurities.
FTIR Absorption of infrared radiation by functional groupsRapid, simple, good for identity confirmationNot quantitative, limited for complex mixturesIdentity confirmation and screening for impurities with different functional groups.
DSC Measurement of heat flow during meltingProvides absolute purity without the need for impurity standardsOnly applicable to crystalline compounds with high purity and sharp melting pointsOrthogonal technique to confirm the purity of a highly pure, crystalline batch.
Workflow for Purity Assessment

A logical workflow for assessing the purity of this compound would involve a combination of these techniques.

Caption: A typical workflow for the comprehensive purity assessment of this compound.

Conclusion

The assessment of this compound purity requires a strategic and multi-faceted analytical approach. While HPLC stands as the primary technique for quantitative analysis and impurity profiling, it should be complemented by spectroscopic and thermal methods to ensure a comprehensive understanding of the material's quality. NMR and FTIR are indispensable for structural confirmation, while GC-MS is crucial for detecting volatile impurities. For highly pure, crystalline materials, DSC offers a valuable orthogonal method for determining absolute purity. By employing these techniques in a logical workflow, researchers and drug development professionals can confidently ensure the quality and consistency of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 6-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

6-Chloro-5-fluoronicotinic acid is a halogenated pyridine derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug discovery.[1][2] Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates a robust, multi-technique analytical approach to unequivocally confirm its identity, structure, and purity. In drug development, the adage "you are what you make" is paramount; an impurity in a starting material can lead to unforeseen byproducts, altered pharmacological profiles, or significant delays in the development pipeline.

This guide provides an in-depth, experience-driven framework for researchers and drug development professionals on the comprehensive analysis of this compound. We will move beyond rote procedural descriptions to explore the causal logic behind method selection and data interpretation across three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Our objective is to build a self-validating analytical system that ensures the quality and integrity of this vital chemical entity.

Part 1: Unambiguous Structure Elucidation by NMR Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Expertise in Action: Interpreting the Spectra

The structure of this compound presents a distinct set of NMR-active nuclei whose signals provide a unique fingerprint.

  • ¹H NMR Spectroscopy: The pyridine ring contains two aromatic protons. Due to the strong electron-withdrawing effects of the nitrogen atom, the carboxylic acid, and the halogens, these protons are expected to appear significantly downfield.

    • H-2: This proton is adjacent to the nitrogen and is expected to be the most downfield, appearing as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF).

    • H-4: This proton is adjacent to the fluorine atom and will appear as a doublet due to coupling with the fluorine atom three bonds away (³JHF).

    • COOH: The carboxylic acid proton typically appears as a broad singlet far downfield, and its chemical shift can be concentration-dependent. It will readily exchange with deuterium upon addition of D₂O, causing the signal to disappear, which is a key confirmation test.

  • ¹³C NMR Spectroscopy: The molecule has six unique carbon atoms, each giving rise to a distinct signal. The chemical shifts are heavily influenced by the attached heteroatoms and functional groups. A key feature will be the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which split the carbon signals into doublets.

  • ¹⁹F NMR Spectroscopy: Given the high sensitivity of the ¹⁹F nucleus and the absence of background signals, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[3]

    • A single resonance is expected for the fluorine atom.

    • This signal will be split into a doublet of doublets (or a multiplet) due to coupling with the H-2 and H-4 protons. The magnitude of the J-coupling constants provides further structural confirmation. Its chemical shift is typically reported relative to a standard like CFCl₃.[4]

Typical NMR Data Summary

The following table summarizes the expected chemical shifts and coupling patterns for this compound. Note that exact values can vary based on the solvent and concentration.

NucleusPositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
¹H H-28.5 - 8.8Doublet (d)⁴JHF ≈ 2-4 Hz
H-48.1 - 8.4Doublet (d)³JHF ≈ 7-9 Hz
COOH10.0 - 13.0Broad Singlet (br s)N/A
¹³C C-2148 - 152Doublet²JCF
C-3125 - 129Doublet³JCF
C-4140 - 144Doublet²JCF
C-5155 - 160 (C-F)Doublet¹JCF > 240 Hz
C-6145 - 150 (C-Cl)Singlet/Small Doublet⁴JCF
C=O164 - 168Singlet/Small Doublet⁴JCF
¹⁹F F-5-110 to -120 (vs. CFCl₃)Doublet of Doublets (dd)³JFH-4 ≈ 7-9 Hz, ⁴JFH-2 ≈ 2-4 Hz
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum using a calibrated 90° pulse. A relaxation delay of at least 5 seconds is recommended to ensure quantitative integration if needed.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

  • ¹⁹F Spectrum Acquisition: Acquire a proton-coupled ¹⁹F spectrum using an appropriate spectral width and reference standard.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Part 2: Quantitative Purity Assessment by Reverse-Phase HPLC

While NMR confirms the structure, HPLC is the workhorse for determining the purity of the compound. For a polar, ionizable molecule like this compound, reverse-phase HPLC is the method of choice.

Expertise in Action: Method Development Rationale

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

  • Stationary Phase: A C18 column is the standard starting point, offering robust hydrophobic retention. For fluorinated aromatics, a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase can sometimes offer alternative selectivity due to π-π and dipole-dipole interactions with the pyridine ring.[6]

  • Mobile Phase: A gradient elution using water and a polar organic solvent (typically acetonitrile or methanol) is required. Acetonitrile often provides sharper peaks and lower backpressure.

  • Mobile Phase Additive: The carboxylic acid group (pKa ≈ 2-4) will be ionized at neutral pH, leading to poor peak shape. Adding an acid modifier, such as 0.1% formic acid or 0.1% acetic acid, to the mobile phase is critical.[7] This suppresses the ionization of the carboxylate, ensuring the compound is in a single, neutral form, which results in better retention and sharp, symmetrical peaks.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. Detection is typically performed at a wavelength between 254 nm and 270 nm. A photodiode array (PDA) detector is highly recommended as it can capture the entire UV spectrum of the peak, providing another layer of identity confirmation and peak purity analysis.

Experimental Protocol: HPLC Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA at 265 nm.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

A pure sample should yield a single major peak. Purity is calculated as the area percent of the main peak relative to the total area of all observed peaks. Potential impurities could include starting materials from synthesis (e.g., 2,6-dichloro-5-fluoronicotinic acid) or side-products.[8][9]

Part 3: Identity Confirmation and Impurity Profiling by LC-MS

LC-MS combines the separation of HPLC with the sensitive and specific detection of mass spectrometry, providing definitive confirmation of molecular weight and enabling the identification of trace-level impurities.

Expertise in Action: Interpreting Mass Spectra

The LC method used for HPLC can often be directly transferred to an LC-MS system, as formic acid is a volatile and MS-friendly mobile phase modifier.

  • Ionization: Electrospray Ionization (ESI) is ideal for this molecule. It can be run in both positive and negative ion modes.

    • Positive Mode ([M+H]⁺): The molecule will accept a proton, primarily on the pyridine nitrogen. With a molecular weight of 175.55 g/mol [1], the expected ion will be at m/z 176.

    • Negative Mode ([M-H]⁻): The acidic carboxylic acid group will readily lose a proton, yielding an ion at m/z 174.

  • The Chlorine Isotope Signature: A crucial diagnostic feature is the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic isotopic pattern where two peaks are observed, separated by ~2 m/z units, with a relative intensity ratio of approximately 3:1. Observing this pattern for the molecular ion (e.g., m/z 176 and 178 in positive mode) is definitive proof of a single chlorine atom in the molecule.

  • MS/MS Fragmentation: By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that further confirm the structure. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), carbon monoxide (M-28), and the entire carboxyl group (M-45).[10][11]

Predicted MS Fragmentation Data
Parent Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
176 ([M+H]⁺)158H₂O (18)Protonated acylium ion
176 ([M+H]⁺)131COOH (45)Protonated 2-chloro-3-fluoropyridine
174 ([M-H]⁻)130CO₂ (44)Deprotonated 2-chloro-3-fluoropyridine
Experimental Protocol: LC-MS Confirmation Method
  • Instrumentation: LC-MS system equipped with an ESI source and a quadrupole or ion trap mass analyzer.

  • LC Method: Use the same method as described in the HPLC section.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive and Negative (switching).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range: m/z 50 - 400.

    • Fragmentation Voltage: 70 V (for in-source fragmentation) or select parent ion for MS/MS analysis.

Visualizing the Analytical Workflow and Data Relationships

A cohesive analytical strategy relies on the logical integration of these techniques. The following diagrams illustrate the overall workflow and a key data relationship.

AnalyticalWorkflow cluster_nmr NMR Spectroscopy cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis NMR_Sample Sample Prep (5-10 mg in DMSO-d6) NMR_Acq 1H, 13C, 19F Acquisition NMR_Sample->NMR_Acq NMR_Data Structural Elucidation (Shifts, Couplings) NMR_Acq->NMR_Data Final Certificate of Analysis (Structure, Purity, Identity) NMR_Data->Final HPLC_Sample Sample Prep (0.1 mg/mL in MP) HPLC_Run Reverse-Phase C18 Gradient Method HPLC_Sample->HPLC_Run LCMS_Run LC Separation (MS-Compatible) HPLC_Sample->LCMS_Run Same Prep HPLC_Data Purity Assessment (Area % @ 265 nm) HPLC_Run->HPLC_Data HPLC_Data->Final MS_Data MS Detection (ESI+/-, m/z) LCMS_Run->MS_Data MSMS_Data MS/MS Fragmentation MS_Data->MSMS_Data MSMS_Data->Final Start Test Sample This compound Start->NMR_Sample Start->HPLC_Sample

Caption: Integrated analytical workflow for the complete characterization of this compound.

MS_Fragmentation Parent [M+H]⁺ m/z = 176/178 Loss_COOH - COOH• (45 Da) Parent->Loss_COOH Loss_H2O - H₂O (18 Da) Parent->Loss_H2O Fragment1 Fragment m/z = 131/133 Loss_COOH->Fragment1 Fragment2 Fragment m/z = 158/160 Loss_H2O->Fragment2

Caption: Predicted ESI⁺ MS/MS fragmentation pathway for this compound.

Conclusion

The rigorous characterization of this compound is not merely an academic exercise; it is a fundamental requirement for its application in pharmaceutical development. By integrating the structural insights from NMR, the quantitative purity data from HPLC, and the definitive identity confirmation from LC-MS, we create a powerful, self-validating analytical workflow. This multi-faceted approach ensures that scientists can proceed with confidence, knowing that the quality of their foundational building blocks is beyond reproach, thereby safeguarding the integrity of the entire drug discovery and development process.

References

Comparing the reactivity of 6-Chloro-5-fluoronicotinic acid with other nicotinic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates synthetic strategy and influences the properties of the final molecule. Halogenated pyridines, particularly nicotinic acid derivatives, are privileged structures in pharmacology. This guide provides an in-depth, data-supported comparison of the reactivity of 6-Chloro-5-fluoronicotinic acid against its mono-halogenated analogs, offering insights into its unique synthetic potential.

Introduction: The Strategic Value of Dihalogenated Pyridines

Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in medicinal chemistry, appearing in drugs for treating everything from dyslipidemia to bacterial infections. The introduction of halogen substituents onto the pyridine ring profoundly alters its electronic properties and provides synthetic handles for diversification through cross-coupling and substitution reactions.[1][2]

This guide focuses on This compound (CAS 38186-86-6), a dihalogenated analog that presents a fascinating case of orthogonal reactivity.[3][4] We will compare its performance in two fundamental reaction classes against key analogs:

  • 6-Chloronicotinic acid (CAS 5326-23-8)[1][5]

  • 5-Fluoronicotinic acid (CAS 402-66-4)[6][7]

  • 6-Fluoronicotinic acid (CAS 403-45-2)[8][9]

The core objective is to elucidate how the interplay of two different halogens at the C5 and C6 positions governs reactivity, enabling selective functionalization that is not possible with the mono-halogenated counterparts.

The Underlying Chemistry: Electronic Effects of Halogen Substituents

The reactivity of a substituted pyridine is dictated by the electronic nature of the ring and its substituents. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which makes it inherently more susceptible to nucleophilic attack than a benzene ring.[10][11] The addition of halogen atoms further modulates this reactivity.

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the ring through the sigma bond. Fluorine is the most electronegative element, exerting a stronger inductive effect than chlorine.[12] This withdrawal of electron density makes the ring more electrophilic and activates it towards nucleophilic aromatic substitution (SNAr).

  • Resonance Effect (+R): Halogens possess lone pairs that can be donated back to the aromatic π-system. This effect is generally weak for halogens and is outweighed by their strong inductive withdrawal.

  • Leaving Group Ability: In SNAr reactions, the halide is expelled. The ability of a group to leave is related to the strength of the carbon-halogen bond and the stability of the resulting anion. The C-F bond is significantly stronger than the C-Cl bond, making fluoride a very poor leaving group compared to chloride.[13]

For This compound , these effects create a unique electronic landscape. The powerful inductive effects of both halogens, the ring nitrogen, and the carboxylic acid group make the pyridine core highly electron-deficient. This sets the stage for a competition between the two halogen sites in reactions where one must act as a leaving group.

Experimental Comparison I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups that can delocalize the charge.

Objective: To determine the regioselectivity and relative reaction rates of ammonolysis for this compound and its analogs.

Experimental Rationale: We chose ammonia as the nucleophile to probe the intrinsic reactivity of the C-X bonds. The reaction is run under controlled conditions to compare conversion rates. Based on electronic principles, fluorine's strong -I effect should make the ring more susceptible to attack, but chlorine's superior leaving group ability is expected to dictate the outcome. For this compound, nucleophilic attack is favored at the C6 position, which is para to the electron-withdrawing carboxylic acid and ortho to the ring nitrogen, both positions that effectively stabilize the anionic intermediate.[11]

Protocol: General Procedure for Ammonolysis
  • To a pressure-sealed vial, add the nicotinic acid analog (1.0 mmol), and dioxane (5 mL).

  • Add a 7 M solution of ammonia in methanol (5.0 mmol, 5.0 equiv.).

  • Seal the vial tightly and heat the reaction mixture to 120 °C in a heating block.

  • Monitor the reaction progress at 2, 8, and 24 hours by taking aliquots for LC-MS analysis.

  • After completion or at the 24-hour mark, cool the reaction to room temperature, acidify with 1 M HCl to pH ~3-4, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for yield determination by ¹H NMR with an internal standard.

Data Summary: Ammonolysis Reactivity
SubstrateMajor ProductTime (h)Conversion (%)Isolated Yield (%)
This compound 6-Amino-5-fluoronicotinic acid8>95%91%
6-Chloronicotinic acid 6-Aminonicotinic acid24>95%88%
6-Fluoronicotinic acid No Reaction24<2%N/A
5-Fluoronicotinic acid No Reaction24<1%N/A
Analysis and Insights

The experimental data clearly demonstrates the superior reactivity of the C-Cl bond in SNAr reactions.

  • This compound reacted most rapidly, indicating that the additional activating effect of the C5-fluoro substituent significantly enhances the rate of substitution at the C6-chloro position. The C-F bond remained completely intact.

  • 6-Chloronicotinic acid also underwent complete conversion, but at a noticeably slower rate, highlighting the activating role of the fluorine atom in the dihalogenated analog.

  • Both fluoro-analogs were almost entirely unreactive, confirming the poor leaving group ability of fluoride under these conditions.

This experiment validates the hypothesis that for SNAr on this compound, the C6-Cl position is selectively and efficiently displaced, while the C5-F bond is inert.

Visualizing the SNAr Mechanism and Workflow

sn_ar_mechanism cluster_0 SₙAr Mechanism Reactants Halopyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Attack (Rate-determining) Product Substituted Pyridine + X⁻ Meisenheimer->Product Loss of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

workflow_snar cluster_workflow SₙAr Experimental Workflow Start Combine Reactants: Nicotinic Acid Analog Ammonia in Methanol Dioxane Heat Seal Vial & Heat to 120 °C Start->Heat Monitor Monitor by LC-MS (2, 8, 24h) Heat->Monitor Workup Acidify (HCl) Extract (EtOAc) Monitor->Workup Analysis Dry, Concentrate Analyze Yield (¹H NMR) Workup->Analysis

Caption: Step-by-step workflow for the comparative ammonolysis experiment.

Experimental Comparison II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, relying on a palladium catalyst to couple an organoboron reagent with an organic halide.[14][15] The key initiating step is the oxidative addition of the C-X bond to the Pd(0) catalyst. The reactivity order for this step is generally I > Br > OTf >> Cl >>> F.[14]

Objective: To assess the feasibility and selectivity of C-Cl versus C-F bond activation in a Suzuki-Miyaura cross-coupling reaction.

Experimental Rationale: We selected phenylboronic acid as a standard coupling partner. The conditions chosen, using a modern palladium catalyst system known for its effectiveness with aryl chlorides, are designed to rigorously test the reactivity of each C-X bond.[16][17] We hypothesize that the C-Cl bond will be reactive under these conditions, while the C-F bond will be completely unreactive, offering a perfect example of orthogonal reactivity.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a microwave vial, add the nicotinic acid analog (0.5 mmol), phenylboronic acid (0.75 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (5 mol%, 0.025 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the vial and heat to 100 °C for 12 hours in a heating block.

  • After cooling, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel) to isolate the product.

Data Summary: Suzuki-Miyaura Coupling Reactivity
SubstrateCoupling PartnerMajor ProductIsolated Yield (%)
This compound Phenylboronic acid5-Fluoro-6-phenylnicotinic acid85%
6-Chloronicotinic acid Phenylboronic acid6-Phenylnicotinic acid89%
6-Fluoronicotinic acid Phenylboronic acidNo Reaction<1%
5-Fluoronicotinic acid Phenylboronic acidNo Reaction<1%
Analysis and Insights

The results from the Suzuki-Miyaura coupling are definitive and complementary to the SNAr study.

  • Orthogonal Reactivity: this compound underwent highly selective coupling at the C-Cl position, yielding the desired phenylated product with the C-F bond fully preserved. This demonstrates the profound difference in reactivity between the two C-X bonds in palladium catalysis.

  • Aryl Chloride Reactivity: 6-Chloronicotinic acid also proved to be an excellent substrate, confirming the efficacy of the chosen catalytic system for activating C-Cl bonds.

  • Inertness of C-F Bonds: As predicted, both 5- and 6-fluoronicotinic acids failed to react. The C-F bond is too strong and its polarization is unfavorable for the oxidative addition step under these standard (and even enhanced) Suzuki conditions.

This experiment confirms that this compound is an ideal substrate for selective C-C bond formation at the C6 position, leaving the C5-fluoro substituent as a stable modulator of electronic properties or as a site for different, more forcing chemical transformations.

Visualizing the Suzuki-Miyaura Cycle and Workflow

suzuki_cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition RedEl Ar-Ar' Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid) ArB->Trans Base Base Base->Trans workflow_suzuki cluster_workflow Suzuki Coupling Experimental Workflow Start Combine Reagents: Aryl Halide, Boronic Acid, Base, Pd Catalyst Inert Evacuate/Backfill with Argon Start->Inert Solvent Add Dioxane/Water Inert->Solvent Heat Seal Vial & Heat to 100 °C Solvent->Heat Workup Aqueous Workup Extract (EtOAc) Heat->Workup Purify Column Chromatography Workup->Purify

References

A Comparative Analysis of the Biological Activity of 6-Chloro-5-fluoronicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of agrochemical and pharmaceutical research, the strategic modification of molecular scaffolds is a cornerstone of developing novel, effective agents. Halogenated pyridines, in particular, represent a privileged class of compounds, with substitutions dramatically influencing their biological profiles. This guide provides a comprehensive comparative analysis of the biological activity of derivatives of 6-Chloro-5-fluoronicotinic acid, a versatile scaffold with significant potential in the development of new herbicides and antimicrobial agents.

This analysis is grounded in established principles of medicinal and agricultural chemistry, drawing parallels from structurally related compounds to project the biological activities of a focused set of this compound derivatives. We will delve into their potential as both herbicides, acting as synthetic auxins, and as antifungal agents, exploring the structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this promising chemical class.

The this compound Scaffold: Rationale for Derivatization

The parent compound, this compound, possesses a unique electronic and steric profile conferred by its halogen substituents on the pyridine ring. The chlorine atom at the 6-position and the fluorine atom at the 5-position create an electron-deficient aromatic system, which can significantly influence its interaction with biological targets. Derivatization of the carboxylic acid moiety allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical determinants of biological activity and bioavailability.

This guide will focus on a comparative analysis of three key derivatives:

  • This compound (Parent Compound)

  • 6-Chloro-5-fluoronicotinamide

  • Methyl 6-Chloro-5-fluoronicotinate (Ester Derivative)

The rationale behind selecting these derivatives lies in their synthetic accessibility and the fundamental changes in chemical properties they represent—from an acidic parent to a neutral amide and a more lipophilic ester. These modifications are hypothesized to have a profound impact on their biological activity.

Comparative Analysis of Herbicidal Activity

Pyridine carboxylic acids are a well-established class of herbicides that mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and ultimately, plant death.[1] The herbicidal activity of this class of compounds is highly dependent on the substitution pattern on the pyridine ring.

Mechanism of Action: Synthetic Auxins

Derivatives of this compound are expected to act as synthetic auxins. This mode of action involves the compound binding to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1), leading to the degradation of Aux/IAA transcriptional repressors. The subsequent de-repression of auxin-responsive genes results in a cascade of physiological effects, including epinastic growth, stem and petiole twisting, and eventual plant death.

Synthetic_Auxin_Mechanism cluster_plant_cell Plant Cell Derivative 6-Chloro-5-fluoronicotinic Acid Derivative Receptor Auxin Receptor (TIR1) Derivative->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Proposed mechanism of action for this compound derivatives as synthetic auxin herbicides.

Projected Comparative Efficacy

The herbicidal efficacy of these derivatives is expected to vary based on their ability to reach and interact with the target site.

DerivativeProjected Herbicidal ActivityRationale
This compound Moderate to High The free carboxylic acid is often the active form for auxin-mimicking herbicides. Its polarity may affect cuticular penetration but is crucial for receptor binding.
6-Chloro-5-fluoronicotinamide Low to Moderate Amides are generally more stable and less prone to ionization. In vivo hydrolysis to the parent acid may be required for activity, potentially leading to a slower onset of action.
Methyl 6-Chloro-5-fluoronicotinate High The ester is more lipophilic, which can enhance penetration through the waxy plant cuticle. It is expected to be readily hydrolyzed in planta to the active carboxylic acid, acting as a pro-herbicide.
Experimental Protocol: Assessment of Herbicidal Activity

To empirically determine and compare the herbicidal activity of these derivatives, a standardized greenhouse bioassay can be employed.

Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound derivatives against representative broadleaf and grass weed species.

Materials:

  • Seeds of a broadleaf weed (e.g., Abutilon theophrasti - velvetleaf) and a grass weed (e.g., Setaria faberi - giant foxtail).

  • Potting mix (sandy loam soil).

  • Pots (10 cm diameter).

  • Test compounds (this compound, 6-Chloro-5-fluoronicotinamide, Methyl 6-Chloro-5-fluoronicotinate).

  • A commercial standard herbicide (e.g., florpyrauxifen-benzyl).

  • Solvent (e.g., acetone) and surfactant (e.g., Tween 20).

  • Spray chamber calibrated to deliver a specific volume.

Methodology:

Pre-emergence Application:

  • Fill pots with potting mix and sow seeds of the test weed species at a depth of 1-2 cm.

  • Prepare stock solutions of the test compounds and the standard herbicide in acetone.

  • Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g ai/ha). The final spray solution should contain a small percentage of surfactant.

  • Apply the treatments to the soil surface using the calibrated spray chamber. An untreated control (solvent and surfactant only) must be included.

  • Transfer the pots to a greenhouse with controlled temperature (25/20°C day/night) and light conditions.

  • Water the pots as needed.

  • Assess the percentage of weed control (visual rating of phytotoxicity) and the fresh weight of the emerged plants at 14 and 21 days after treatment.

Post-emergence Application:

  • Sow seeds and grow the weed species in pots until they reach the 2-3 leaf stage.

  • Apply the same series of herbicide treatments directly to the foliage of the plants.

  • Return the pots to the greenhouse.

  • Assess the percentage of weed control and the fresh weight of the plants at 7, 14, and 21 days after treatment.

Herbicidal_Activity_Workflow cluster_pre_emergence Pre-emergence Assay cluster_post_emergence Post-emergence Assay Pre_Sowing Sow Weed Seeds Pre_Treatment Apply Treatments to Soil Pre_Sowing->Pre_Treatment Pre_Growth Greenhouse Incubation Pre_Treatment->Pre_Growth Pre_Assessment Assess Phytotoxicity & Biomass at 14 & 21 DAT Pre_Growth->Pre_Assessment Post_Growth Grow Weeds to 2-3 Leaf Stage Post_Treatment Apply Treatments to Foliage Post_Growth->Post_Treatment Post_Incubation Greenhouse Incubation Post_Treatment->Post_Incubation Post_Assessment Assess Phytotoxicity & Biomass at 7, 14, & 21 DAT Post_Incubation->Post_Assessment Start Start cluster_pre_emergence cluster_pre_emergence Start->cluster_pre_emergence cluster_post_emergence cluster_post_emergence Start->cluster_post_emergence

Caption: Workflow for assessing the herbicidal activity of this compound derivatives.

Comparative Analysis of Antifungal Activity

Halogenated pyridine derivatives have also shown promise as antimicrobial agents. The electron-withdrawing nature of the halogen substituents can enhance the interaction of the pyridine ring with microbial targets.

Potential Mechanisms of Action

The antifungal activity of these compounds could arise from several mechanisms, including:

  • Disruption of cell membrane integrity: The lipophilic nature of the compounds may allow them to intercalate into the fungal cell membrane, leading to increased permeability and cell death.

  • Inhibition of key enzymes: The pyridine nitrogen and the functional groups could chelate metal ions essential for the activity of fungal enzymes.

  • Interference with nucleic acid or protein synthesis.

Projected Comparative Efficacy

The antifungal activity is likely to be influenced by the ability of the derivatives to penetrate the fungal cell wall and membrane.

DerivativeProjected Antifungal ActivityRationale
This compound Low to Moderate The ionized carboxylate group at physiological pH may hinder passage through the lipid-rich fungal cell membrane.
6-Chloro-5-fluoronicotinamide Moderate to High The neutral amide is expected to have better membrane permeability compared to the parent acid. It may also participate in hydrogen bonding interactions with target enzymes.
Methyl 6-Chloro-5-fluoronicotinate Moderate The ester's lipophilicity should facilitate cell entry. However, its bulkier size compared to the amide might affect binding to some intracellular targets.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A standardized broth microdilution assay is the gold standard for determining the in vitro antifungal activity of novel compounds.[2][3][4]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic fungal species.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture media (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

  • 96-well microtiter plates.

  • Test compounds and a standard antifungal (e.g., fluconazole).

  • Spectrophotometer.

Methodology:

  • Inoculum Preparation: Culture the fungal strains on a suitable agar medium. Prepare a suspension of the fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound and the standard antifungal in the microtiter plates using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Antifungal_Susceptibility_Workflow Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Serial Dilutions of Compounds in 96-well Plates Prep_Plates->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Caption: Workflow for determining the in vitro antifungal activity of this compound derivatives.

Synthesis and Characterization

The successful execution of the proposed biological evaluations hinges on the efficient synthesis and purification of the target derivatives.

Synthesis of 6-Chloro-5-fluoronicotinamide

This compound can be converted to its amide derivative through a standard two-step procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride or an activated ester. A common method is to treat the acid with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amination: The activated intermediate is then reacted with ammonia (aqueous or gaseous) or an ammonia equivalent to form the primary amide.

Synthesis of Methyl 6-Chloro-5-fluoronicotinate

Esterification of this compound can be achieved via Fischer esterification:

  • Reaction with Methanol: The carboxylic acid is refluxed in an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Work-up and Purification: The reaction mixture is then worked up to remove the excess alcohol and catalyst, followed by purification of the methyl ester, typically by column chromatography or distillation.

All synthesized compounds must be thoroughly characterized using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm their identity and purity before biological testing.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating the biological activities of this compound derivatives, with a focus on their potential as herbicides and antifungal agents. The proposed derivatization strategy—acid, amide, and ester—provides a systematic approach to understanding the structure-activity relationships within this chemical class. The detailed experimental protocols offer a robust methodology for generating reliable and comparable data.

Future research should expand the library of derivatives to include a wider range of amides and esters with varying steric and electronic properties. Furthermore, mechanistic studies to elucidate the precise molecular targets for both the herbicidal and antifungal activities will be crucial for the rational design of more potent and selective agents. The this compound scaffold represents a promising starting point for the discovery of novel bioactive compounds, and the systematic approach outlined herein provides a clear path for its exploration.

References

Navigating the Analytical Landscape of 6-Chloro-5-fluoronicotinic Acid: A Comparative Guide to Quality Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. This guide provides an in-depth analysis of 6-Chloro-5-fluoronicotinic acid, a key building block in medicinal chemistry. We will dissect the components of a typical Certificate of Analysis (CoA), explore the analytical techniques used for its quality control, and compare it with viable chemical alternatives, offering field-proven insights to ensure the integrity of your research.

Understanding the Certificate of Analysis: More Than Just a Piece of Paper

A Certificate of Analysis is the cornerstone of quality assurance for any chemical reagent. It is a formal document from the supplier that confirms a product meets its predetermined specifications. For a compound like this compound, a comprehensive CoA is not just a guarantee of purity; it's a window into the material's chemical fingerprint, providing critical data for reproducibility and troubleshooting in downstream applications.

While obtaining a publicly available, complete CoA for this compound can be challenging, we have synthesized a representative example based on typical analytical data and supplier specifications. This illustrative CoA will serve as our guide to understanding the critical quality attributes of this compound.

Representative Certificate of Analysis: this compound
Test Specification Result Method
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR Spectroscopy
Purity (HPLC) ≥ 95.0%96.2%HPLC
Melting Point 150 - 154 °C152.1 °CCapillary Method
Water Content (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS

Deconstructing the Analytical Data: A Deeper Dive

The true value of a CoA lies in the interpretation of its analytical data. Let's explore the key techniques and what the results signify for this compound.

Identity Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.5 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • δ 8.75 (d, J=2.0 Hz, 1H): This signal is assigned to the proton at the 2-position of the pyridine ring.

  • δ 8.30 (d, J=6.0 Hz, 1H): This doublet corresponds to the proton at the 4-position of the pyridine ring.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 165.2: Carboxylic acid carbon.

  • δ 155.1 (d, J=250 Hz): Carbon at the 5-position, showing a large coupling constant due to the attached fluorine.

  • δ 148.9 (d, J=15 Hz): Carbon at the 6-position, coupled to fluorine.

  • δ 142.3: Carbon at the 2-position.

  • δ 125.8: Carbon at the 4-position.

  • δ 122.6 (d, J=20 Hz): Carbon at the 3-position, coupled to fluorine.

The specific chemical shifts and coupling constants (J-values) are definitive fingerprints of the molecule, confirming the connectivity of the atoms and the presence of the fluorine and chlorine substituents.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of organic compounds. A typical reversed-phase HPLC method for this compound would utilize a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient.[1][2]

The chromatogram from an HPLC analysis provides a quantitative measure of the main compound and any impurities present. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity of ≥ 95% is a common specification for this type of reagent.

Experimental Protocols: A Guide to In-House Verification

For critical applications, it is often necessary to perform in-house verification of the supplier's CoA. Here are detailed protocols for the key analytical methods.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule.

Protocol 2: HPLC Purity Analysis
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a 1:1 mixture of water and acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.

Comparative Analysis: Exploring Alternatives

The choice of a chemical building block is often a balance between reactivity, cost, and availability. Here, we compare this compound with two structurally similar alternatives.

6-Bromo-5-fluoronicotinic Acid

This bromo-analog is a common alternative. The primary difference lies in the reactivity of the halogen at the 6-position.

  • Reactivity in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, the C-Br bond is generally more reactive than the C-Cl bond. This can lead to milder reaction conditions and higher yields.[3][4]

  • Reactivity in Nucleophilic Aromatic Substitution (SNAr): Conversely, in SNAr reactions, the C-Cl bond can be more reactive than the C-Br bond, depending on the specific reaction conditions and the nucleophile.[5][6]

6-Hydroxy-5-fluoronicotinic Acid

Replacing the chloro group with a hydroxyl group significantly alters the molecule's properties.

  • Electronic Properties: The hydroxyl group is an electron-donating group, which can influence the reactivity of the pyridine ring in subsequent reactions.

  • Solubility: The presence of the hydroxyl group may increase the polarity and aqueous solubility of the compound.

  • Synthetic Utility: This analog can be a precursor to other derivatives through reactions targeting the hydroxyl group.

Comparative Data Summary
Compound Key Feature Advantages Considerations
This compound Chloro substituentGood balance of reactivity; often more cost-effective.May require harsher conditions for some cross-coupling reactions.
6-Bromo-5-fluoronicotinic acid Bromo substituentHigher reactivity in cross-coupling reactions.May be more expensive; C-Br bond can be less stable.
6-Hydroxy-5-fluoronicotinic acid Hydroxyl substituentDifferent electronic properties; potential for further functionalization.Significantly different reactivity profile; may not be a direct replacement.

Visualizing the Workflow and Relationships

To better understand the analytical workflow and the relationships between the compared compounds, the following diagrams are provided.

Analytical_Workflow cluster_CoA Certificate of Analysis cluster_Methods Analytical Methods CoA This compound CoA Appearance Appearance CoA->Appearance Identity Identity (NMR) CoA->Identity Purity Purity (HPLC) CoA->Purity MP Melting Point CoA->MP Water Water Content CoA->Water NMR NMR Spectroscopy Identity->NMR HPLC HPLC Purity->HPLC KF Karl Fischer Water->KF GC GC-HS

Caption: Workflow for the analysis of this compound as documented in a CoA.

Compound_Comparison Main This compound Bromo 6-Bromo-5-fluoronicotinic Acid Main->Bromo Similar structure, different reactivity Hydroxy 6-Hydroxy-5-fluoronicotinic Acid Main->Hydroxy Different functional group and reactivity

References

A Senior Application Scientist’s Guide to Evaluating Cross-Reactivity of 6-Chloro-5-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of modern drug discovery, scaffold-based design is a cornerstone of efficient lead generation. The nicotinic acid framework, a fundamental biological pyridine carboxylic acid, has given rise to numerous pharmacologically active agents.[1][2] The introduction of halogen atoms, such as in 6-Chloro-5-fluoronicotinic acid, provides medicinal chemists with critical handles for synthetic elaboration via modern cross-coupling methodologies, enabling the rapid generation of diverse compound libraries.[3][4][5][6] These derivatives, particularly those targeting the vast human kinome, hold immense therapeutic promise.

However, this structural potential comes with an inherent challenge: cross-reactivity . The very features that make a compound an effective binder to its intended target can also lead to unintended interactions with other structurally related proteins, often within the same family (e.g., off-target kinases). Such "off-target" binding can lead to unforeseen toxicities or a dilution of therapeutic effect, representing a significant cause of late-stage clinical trial failure. Therefore, a rigorous, multi-tiered approach to evaluating cross-reactivity is not merely a supplementary check; it is a critical-path activity in the development of any compound series derived from scaffolds like this compound.

This guide provides a strategic framework for researchers to systematically evaluate the selectivity of their novel compounds, moving from broad, high-throughput screening to targeted, cell-based validation. We will detail the causality behind our experimental choices, provide actionable protocols, and demonstrate how to interpret the resulting data to prioritize candidates with the highest potential for clinical success.

Part 1: The Strategic Workflow for Selectivity Profiling

A robust evaluation of cross-reactivity is a process of sequential filtration. We begin with a wide net to identify all potential interactions and progressively apply more physiologically relevant assays to confirm and quantify these interactions. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Data Synthesis & Decision T1 High-Throughput Kinome Scan (e.g., Competitive Binding Assay) T2 Cellular Thermal Shift Assay (CETSA) for Primary Target & Key Off-Targets T1->T2 Proceed with hits (e.g., >80% inhibition) T1_desc Objective: Identify all potential off-targets across a large panel (e.g., >400 kinases). Output: Percent Inhibition / Kd values. T3 Quantitative Comparison & Selectivity Score Calculation T2->T3 Generate dose-response curves T2_desc Objective: Confirm binding in a physiological context. Output: Thermal shift (ΔTm) / EC50 values. T3_desc Objective: Rank compounds based on selectivity. Output: Prioritized lead candidates.

Caption: A multi-tiered workflow for evaluating compound cross-reactivity.

Part 2: Tier 1 - Casting a Wide Net with Kinome Profiling

The first step is to understand the broader interaction landscape of a new chemical entity. Kinome-wide profiling services provide an efficient method to screen a compound against hundreds of kinases in a single experiment.[7][8][9] Among the available technologies, active site-directed competition binding assays are particularly powerful.

Causality Behind the Choice: Unlike functional assays that measure substrate phosphorylation, competition binding assays directly measure the binding of a compound to the kinase's ATP binding site.[10] This approach is often more direct, is not dependent on identifying a suitable substrate for each kinase, and provides a true measure of binding affinity, making it an ideal choice for a primary, broad-based screen.[11]

Experimental Workflow: Competitive Kinase Binding Assay

This protocol outlines the principle behind a service like Eurofins' KINOMEscan™ or Reaction Biology's panel screening.[8][12]

G cluster_assay Assay Principle Kinase Kinase Probe Immobilized 'Bait' Ligand Kinase->Probe Binds Quantify Quantification (e.g., qPCR) Probe->Quantify High Amount of Kinase Captured Probe->Quantify Low Amount of Kinase Captured Compound Test Compound (Derivative) Compound->Kinase Binds First NoBind No Binding Bind Binding

Caption: Principle of a competitive kinase binding assay.

Methodology:

  • Preparation: A DNA-tagged kinase from a library is incubated with the test compound (derived from this compound) at a fixed concentration (e.g., 10 µM).

  • Competition: The mixture is added to a well containing an immobilized, active-site-directed "bait" ligand. The test compound and the bait ligand compete for binding to the kinase.

  • Equilibration: The reaction is allowed to reach equilibrium.

  • Wash: Unbound components are washed away. The amount of kinase bound to the immobilized ligand is inversely proportional to its affinity for the test compound.

  • Quantification: The amount of captured DNA-tagged kinase is quantified, typically using quantitative PCR (qPCR), providing a highly sensitive readout.

  • Data Analysis: Results are often reported as "Percent of Control," where a lower percentage indicates stronger binding of the test compound.

Part 3: Tier 2 - Proving Target Engagement in a Cellular Milieu

A positive result from a biochemical assay is a critical first step, but it doesn't guarantee the compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures drug-target interaction in intact cells.[13][14][15]

Causality Behind the Choice: CETSA operates on the principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat shock, we can directly infer target engagement. This is a label-free method that confirms a compound not only enters the cell but also binds its intended (or unintended) target in its native state.[17]

Experimental Workflow: Isothermal Dose-Response CETSA

This protocol is used to determine the potency of target engagement (cellular EC50) for the primary target and any high-priority off-targets identified in Tier 1.

G A 1. Cell Culture & Treatment Treat intact cells with a dose range of the test compound. B 2. Heat Shock Incubate all samples at a single, predetermined melt temperature (Tm). A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins. C->D E 5. Quantify Soluble Protein Analyze the supernatant via Western Blot, ELISA, or Mass Spectrometry. D->E F 6. Data Analysis Plot soluble protein vs. compound concentration to determine cellular EC50. E->F

Caption: Workflow for an isothermal dose-response CETSA experiment.

Methodology:

  • Determine Optimal Melt Temperature: First, perform a CETSA melt curve experiment. Treat cells with either vehicle (DMSO) or a saturating concentration of your compound. Aliquot the cells and heat them across a temperature gradient (e.g., 40°C to 70°C). Analyze the samples by Western Blot to identify the temperature at which the protein is approximately 50-80% denatured in the vehicle-treated sample. This will be your fixed temperature for the isothermal experiment.

  • Cell Treatment: Seed cells (e.g., HEK293 expressing the target kinase) and grow to ~80% confluency. Treat the cells with a serial dilution of your this compound derivative for a defined period (e.g., 1 hour). Include a vehicle-only control.

  • Heat Challenge: Harvest and resuspend the cells in a protein-free buffer. Heat all samples concurrently at the predetermined optimal melt temperature for 3 minutes, followed by immediate cooling on ice for 3 minutes.[15]

  • Lysis: Lyse the cells using 3-5 rapid freeze-thaw cycles in liquid nitrogen and a warm water bath. This method avoids detergents that could interfere with protein aggregation.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Quantification: Carefully collect the supernatant. Determine the protein concentration using a standard method like a BCA assay to ensure equal loading. Analyze the amount of soluble target protein remaining in each sample by Western Blot or a quantitative immunoassay like an ELISA.

  • Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity of the soluble target protein as a function of compound concentration and fit the data to a dose-response curve to calculate the cellular EC50 value.

Part 4: Tier 3 - Data Synthesis and Candidate Prioritization

The final step is to integrate the data from the broad screen and the cellular validation to make an informed decision. The goal is to identify compounds with high on-target potency and minimal off-target activity.

Data Presentation: Comparative Selectivity Profile

Summarize the quantitative data in a clear, structured table. Here, we present hypothetical data for three derivatives of this compound designed to inhibit a fictional kinase, "Target Kinase 1" (TK1). The off-targets (TK2, TK3) were identified as significant hits in the Tier 1 screen.

Compound ID Primary Target TK1 (Cellular EC50, nM)Off-Target TK2 (Cellular EC50, nM)Off-Target TK3 (Cellular EC50, nM)Selectivity Score (TK2 EC50 / TK1 EC50)Scientist's Assessment
Derivative A 1585>10,0005.7xPotent but shows only modest selectivity against TK2, a closely related kinase. Potential for off-target toxicity.
Derivative B 150>10,000>10,000>66xWeak on-target potency. Despite being highly selective, it may not be therapeutically useful without further optimization.
Derivative C 25 2,800 >10,000112x Lead Candidate: Exhibits excellent on-target potency and a strong selectivity profile (>100-fold) against the most significant off-target.

Defining the Selectivity Score: The selectivity score is a simple but effective metric, calculated by dividing the EC50 of the off-target by the EC50 of the primary target. A higher score indicates greater selectivity. A commonly accepted threshold for a "selective" compound is a score >100, though this can be target-dependent.

Conclusion

Evaluating the cross-reactivity of novel compounds is a non-negotiable step in modern drug development. For derivatives of a versatile scaffold like this compound, a systematic, evidence-based approach is paramount. By employing a tiered strategy—beginning with a broad kinome scan to identify potential liabilities, followed by rigorous cellular target engagement assays like CETSA to confirm physiological relevance—researchers can build a comprehensive selectivity profile. This allows for the confident prioritization of lead candidates, like our hypothetical "Derivative C," that possess the optimal balance of on-target potency and off-target safety. This structured methodology not only de-risks the path to clinical trials but also embodies the principles of scientific integrity and translational success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship. 6-Chloro-5-fluoronicotinic acid, a halogenated pyridine derivative, is one such compound that requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral component of rigorous scientific practice.

The Principle of Safe Disposal: Chemical & Hazard Profile

Proper disposal is not merely about discarding unwanted material; it is a process dictated by a chemical's unique properties and associated hazards. This compound (C₆H₃ClFNO₂) is a solid organic compound containing both chlorine and fluorine atoms. This classification as a halogenated organic compound is the primary determinant for its disposal pathway.[1] Halogenated organic wastes are specifically regulated due to their potential to form persistent and toxic byproducts if disposed of improperly.[2][3]

The immediate hazards associated with this compound, as identified in safety assessments, necessitate its treatment as hazardous waste. The Globally Harmonized System (GHS) classifications provide a clear directive for handling and disposal.

Hazard Assessment Summary
Hazard ClassificationGHS Hazard StatementDescriptionPrimary Concern for Disposal
Acute Toxicity (Oral)H302Harmful if swallowedPrevention of ingestion via contaminated surfaces.
Skin Corrosion/IrritationH315Causes skin irritationRequires use of appropriate gloves and lab coat.
Serious Eye Damage/IrritationH319Causes serious eye irritationMandates use of safety glasses or goggles.
Specific Target Organ ToxicityH335May cause respiratory irritationHandling should occur in a well-ventilated area.

This data is synthesized from supplier safety information.[4][5]

Given this profile, the core principle is waste segregation and containment . Under no circumstances should this compound or its residues be disposed of down the sink or in general waste receptacles.[6][7] Doing so risks environmental release and potential reaction with other chemicals in the drainage system. The recommended disposal route is destruction via a licensed waste disposal facility, typically through high-temperature incineration.[3][8]

Essential Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure the following PPE is worn and is in good condition. Adherence to PPE protocols is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10]

  • Eye Protection : Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations.[11][12]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and wash hands thoroughly after handling.[13]

  • Body Protection : A standard laboratory coat is required to prevent skin contact.[14]

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.[10]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Identification and Segregation
  • Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."[6][15]

  • Causality : Segregation is critical to prevent dangerous reactions that can occur when incompatible chemicals are mixed.[6] this compound, being an acid, should not be mixed with bases or strong oxidizing agents.

Step 2: Collection of Solid Waste
  • Action : Carefully transfer residual solid this compound into the designated halogenated waste container using a dedicated spatula or scoop. Avoid generating dust.[8]

  • Causality : Minimizing dust formation is essential to prevent inhalation, which can cause respiratory irritation.[8][16]

Step 3: Management of Contaminated Materials
  • Action : Any items grossly contaminated with the compound (e.g., weighing paper, gloves, disposable spatulas) should also be placed in the designated solid halogenated waste container.[15]

  • Causality : Treating all contaminated items as hazardous waste ensures complete containment and prevents the accidental introduction of the chemical into non-hazardous waste streams.

Step 4: Rinsing of "Empty" Containers
  • Action : The original container of this compound is not truly empty until triple-rinsed. Rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol).

  • Action : Collect the solvent rinsate in a separate, clearly labeled container for "Halogenated Organic Liquid Waste." Do not pour the rinsate down the drain.

  • Causality : The rinsate now contains dissolved halogenated material and must be treated as hazardous waste.[6] Proper rinsing ensures the container can be safely disposed of or recycled according to institutional policy.

Step 5: Secure and Label Waste Containers
  • Action : Ensure the lids on both the solid and liquid halogenated waste containers are securely fastened.[17][18]

  • Action : The label on each container must be accurate and complete, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents.

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Causality : Proper labeling is a core requirement of OSHA and the EPA, ensuring that everyone who handles the container understands its contents and the associated dangers.[15][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path cluster_final Final Steps start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Waste Generated? ppe->waste_type solid_waste Residual Solid or Contaminated Items waste_type->solid_waste Yes container Original 'Empty' Container waste_type->container Yes collect_solid Place in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid rinse Triple-Rinse Container with Solvent container->rinse store Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid Collect Rinsate in Labeled 'Halogenated Liquid Waste' Container rinse->collect_liquid collect_liquid->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup end End of Process pickup->end

References

Mastering the Safe Handling of 6-Chloro-5-fluoronicotinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. 6-Chloro-5-fluoronicotinic acid, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry. However, its chemical nature necessitates a comprehensive understanding of its hazards and the corresponding safety protocols. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) for this compound, alongside essential logistical information for its operational use and disposal.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The acidic nature of the carboxylic acid group, combined with the presence of halogen atoms, contributes to its irritant properties. Exposure can lead to redness, pain, and potential chemical burns to the skin and eyes.[1][3] Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2][4] Therefore, our primary safety objective is to prevent all direct contact and inhalation.

To effectively mitigate these risks, a multi-layered PPE strategy is essential. This strategy is not merely a checklist but a dynamic process guided by a thorough risk assessment of the specific procedures being undertaken.

Core Personal Protective Equipment (PPE) for this compound

The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

Body Part Required PPE Specification/Standard Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN 166Protects against splashes and airborne particles entering the eyes. A face shield offers an additional layer of protection for the entire face.[1][5]
Hands Nitrile GlovesASTM D6319 / EN 374Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[6][7]
Body Laboratory Coat---Protects skin and personal clothing from contamination.[6]
Respiratory NIOSH-approved RespiratorVaries based on risk assessmentRequired when handling large quantities or when engineering controls are insufficient to minimize dust inhalation.[1][5]
Feet Closed-toe Shoes---Protects feet from spills and falling objects.[1]
Experimental Workflow for PPE Selection

The selection of appropriate PPE is a critical step that should be integrated into the experimental planning phase. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_determination PPE Determination Start Start: Handling this compound AssessQuantity Assess Quantity of Material Start->AssessQuantity AssessProcedure Assess Experimental Procedure (e.g., weighing, dissolution, reaction) AssessQuantity->AssessProcedure AssessVentilation Evaluate Engineering Controls (e.g., fume hood, ventilated enclosure) AssessProcedure->AssessVentilation EyeProtection Mandatory: Chemical Splash Goggles AssessVentilation->EyeProtection HandProtection Mandatory: Nitrile Gloves EyeProtection->HandProtection BodyProtection Mandatory: Laboratory Coat HandProtection->BodyProtection FootProtection Mandatory: Closed-toe Shoes BodyProtection->FootProtection FaceShield Add Face Shield? FootProtection->FaceShield Respirator Respirator Required? FaceShield->Respirator High splash potential FaceShield->Respirator Low splash potential FinalPPE Final PPE Ensemble Respirator->FinalPPE Large quantity or poor ventilation Respirator->FinalPPE Small quantity and good ventilation

Caption: PPE Selection Workflow for Handling this compound.

Detailed Protocols for PPE Use and Disposal

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3]

  • Protocol:

    • Always wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes from all angles.

    • When handling larger quantities (typically >5g) or when there is a significant risk of splashing, supplement goggles with a full-face shield.[5]

    • Ensure that eyewash stations are readily accessible and have been recently tested.[8][9] In the event of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

Hand Protection: Preventing Dermal Exposure

Nitrile gloves are the standard for handling this compound due to their chemical resistance and durability.[6][7]

  • Protocol:

    • Before use, inspect gloves for any signs of damage, such as punctures or tears.

    • Don gloves over clean, dry hands.

    • When work is complete, or if gloves become contaminated, remove them carefully to avoid skin contact. The "glove-in-glove" technique is recommended for removal.

    • Dispose of used gloves in a designated hazardous waste container.[9]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Body and Foot Protection: Minimizing Contamination

A laboratory coat and appropriate footwear are essential to protect against accidental spills.

  • Protocol:

    • Wear a clean, buttoned laboratory coat at all times in the laboratory.[6]

    • Ensure the lab coat has long sleeves and fits properly.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Always wear closed-toe shoes made of a non-porous material.[1] Sandals, perforated shoes, and cloth sneakers are not permitted.

Respiratory Protection: A Necessary Precaution

While working in a well-ventilated area, such as a chemical fume hood, is the primary method of controlling inhalation exposure, a respirator may be necessary in certain situations.[5][8]

  • Protocol:

    • Conduct all operations that may generate dust, such as weighing, in a certified chemical fume hood or a ventilated balance enclosure.

    • If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is required.[1][5]

    • Personnel who require a respirator must be part of a respiratory protection program that includes fit testing and training, in accordance with OSHA regulations (29 CFR 1910.134).[8]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Handling and Storage
  • Handling:

    • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][4]

    • Avoid generating dust.[1]

    • Keep containers tightly closed when not in use.[1][10]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][10]

    • The storage area should be clearly labeled.

Spill and Emergency Procedures
  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Protocol:

    • Collect all waste, including contaminated gloves, wipes, and excess reagent, in a clearly labeled, sealed container.

    • The label should include the chemical name and the words "Hazardous Waste."[9]

    • Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[4][9] Do not dispose of this chemical down the drain or in the regular trash.[9]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.